(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
Description
Properties
IUPAC Name |
(3S)-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453082 | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83509-88-0 | |
| Record name | (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
CAS Number: 83509-88-0
This technical guide provides a comprehensive overview of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, also known as N-Cbz-L-β-homoalanine, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 83509-88-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide. | |
| Melting Point | 105-107 °C |
Synthetic Protocols
The synthesis of this compound and related N-protected β-amino acids is a critical process in the development of peptidomimetics and other biologically active molecules. Several synthetic routes have been established.
General Synthesis of N-Protected β³-Amino Acids
A common method for the synthesis of N-protected β³-amino acids involves the hydrolysis of corresponding N-protected β³-amino nitriles. This biotransformation can be achieved using nitrilase enzymes.
Experimental Protocol:
-
Reaction Setup: The N-Cbz-β³-amino nitrile derived from L-alanine is suspended in a 0.05 M phosphate buffer.
-
Enzymatic Hydrolysis: The nitrilase enzyme NIT-107 is added to the mixture.
-
Reaction Conditions: The reaction is maintained at a controlled temperature and pH, specific to the enzyme's optimal activity.
-
Monitoring: The progress of the hydrolysis is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired N-protected β³-amino acid.[3]
Synthesis via Arndt-Eistert Homologation
Another established method for the synthesis of β-amino acids from α-amino acids is the Arndt-Eistert homologation. This method allows for the extension of the carbon chain of an N-protected α-amino acid.[3]
General Workflow for N-Protected β-Amino Acid Synthesis
References
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid molecular weight
An In-Depth Technical Guide on the Molecular Weight of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a derivative of 3-aminobutanoic acid.
Molecular Formula
The chemical formula for this compound has been identified as C₁₂H₁₅NO₄.[1][2][3] This formula is the cornerstone for calculating the molecular weight of the compound.
Calculation of Molecular Weight
The molecular weight is determined by the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
Atomic Weight Data
The following table outlines the atomic weights for each element present in the compound.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the source.[4][5][6][7][8]
Total Molecular Weight
The cumulative molecular weight of this compound is calculated as follows:
(12 × 12.011) + (15 × 1.008) + (1 × 14.007) + (4 × 15.999) = 237.255 amu
This value is often expressed in grams per mole ( g/mol ) for macroscopic calculations. Published resources confirm the molecular weight to be approximately 237.25 g/mol or 237.26 g/mol .[2][3][9]
Visualization of Molecular Weight Calculation
The following diagram illustrates the workflow for calculating the molecular weight from the molecular formula and atomic weights.
Caption: Workflow for calculating the molecular weight.
References
- 1. 83509-88-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. Hydrogen - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Atomic/Molar mass [westfield.ma.edu]
- 9. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Chemical Properties of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino function makes it a valuable building block in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Its β-amino acid structure can impart unique conformational properties and resistance to enzymatic degradation in the resulting products. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, and a discussion of its potential biological significance.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | (3S)-3-(phenylmethoxycarbonylamino)butanoic acid | [1] |
| Synonyms | N-Cbz-(S)-β-homoalanine, (S)-3-(Carbobenzyloxyamino)butanoic acid | [1][2] |
| CAS Number | 83509-88-0 | [2] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |
| Molecular Weight | 237.25 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported; the (R)-enantiomer is reported to melt at 104-106 °C. | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and chloroform. | |
| pKa | Predicted to be around 4.42. | |
| Storage | Inert atmosphere, room temperature. | [2] |
Synthesis and Purification
The most common method for the synthesis of this compound is the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate under Schotten-Baumann conditions. This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: N-Cbz Protection of (S)-3-Aminobutanoic Acid
Materials:
-
(S)-3-Aminobutanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl), dilute solution for acidification
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 to 1.2 equivalents) to the stirred solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will cause the N-Cbz protected amino acid to precipitate.
-
-
Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product under vacuum.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Spectral Data (Expected)
¹H NMR Spectroscopy (Expected)
-
Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.
-
CH₂ (Benzyl): A singlet or a multiplet around 5.1 ppm.
-
CH (α to NH): A multiplet around 4.0-4.2 ppm.
-
CH₂ (β to NH): A multiplet around 2.4-2.6 ppm.
-
CH₃: A doublet around 1.2 ppm.
-
NH (Amide): A broad singlet or doublet, chemical shift can vary.
-
OH (Carboxylic Acid): A broad singlet, chemical shift can vary significantly depending on the solvent and concentration.
¹³C NMR Spectroscopy (Expected)
-
C=O (Carboxylic Acid): ~175-178 ppm
-
C=O (Carbamate): ~156-158 ppm
-
Aromatic Carbons: ~127-137 ppm
-
CH₂ (Benzyl): ~66-68 ppm
-
CH (α to NH): ~45-48 ppm
-
CH₂ (β to NH): ~38-41 ppm
-
CH₃: ~19-22 ppm
Infrared (IR) Spectroscopy (Expected)
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Multiple sharp bands between 2850-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.
-
C-N Stretch and N-H Bend (Amide): Bands in the fingerprint region.
-
C-O Stretch: Bands in the fingerprint region.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activity and involvement in signaling pathways of this compound. However, the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development.
β-Amino acids are known to be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation. This is because proteases, which are highly specific for α-amino acids, often do not recognize peptide bonds involving β-amino acids.
Derivatives of β-amino acids have been investigated for a range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Some β-amino acid derivatives have shown promise as antimicrobial and antifungal agents.
-
Enzyme Inhibition: The unique structural features of β-amino acids can be exploited to design potent and selective enzyme inhibitors.
-
Neurological Activity: As analogs of neurotransmitters like GABA, some β-amino acids exhibit activity in the central nervous system.
The benzyloxycarbonyl protecting group itself can influence the biological properties of a molecule, often increasing its lipophilicity and potential for membrane permeability.
Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of this compound.
References
An In-depth Technical Guide to the Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The primary synthesis pathway involves the protection of the amino group of (S)-3-aminobutanoic acid using a benzyloxycarbonyl (Cbz) group. This process, a cornerstone of peptide chemistry, ensures the selective reactivity of the carboxylic acid functionality in subsequent synthetic steps.
Core Synthesis Pathway: N-Protection of (S)-3-Aminobutanoic Acid
The most direct and widely utilized method for the synthesis of this compound is the N-protection of the commercially available starting material, (S)-3-aminobutanoic acid. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous basic solution to facilitate the reaction between the amino acid and benzyl chloroformate.[1][2]
The overall transformation is as follows:
Scheme 1: Synthesis of this compound
Caption: General synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound based on established procedures for the Cbz protection of amino acids.
| Parameter | Value | Reference |
| Starting Material | (S)-3-Aminobutanoic Acid | General Knowledge |
| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [1][2] |
| Base | Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) | [1][2] |
| Solvent | Water / Diethyl Ether or other organic solvents for work-up | [1] |
| Reaction Temperature | 0-5 °C initially, then room temperature | [1] |
| Typical Reaction Time | 2-4 hours | [1] |
| Typical Yield | High (often >90%) | General observation for this reaction type |
| Purification Method | Extraction and acidification-precipitation | [1] |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the Cbz protection of amino acids.[1]
Materials:
-
(S)-3-Aminobutanoic acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated or 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of concentrated or 1 M hydrochloric acid. A white precipitate of the product should form.
-
-
Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
Alternative Synthesis of the Chiral β-Amino Acid Core
While the direct protection of (S)-3-aminobutanoic acid is the most straightforward approach, it is noteworthy that various methods exist for the enantioselective synthesis of the β-amino acid itself. One such greener process involves an initial aza-Michael addition followed by an enzymatic resolution.[3] This chemoenzymatic route can produce (S)-3-aminobutanoic acid with high enantiomeric excess.[3] Subsequent N-protection as described above would then yield the target molecule.
This technical guide provides a foundational understanding of the synthesis of this compound. The described protocol, based on well-established chemical principles, offers a reliable method for obtaining this key synthetic intermediate for applications in drug discovery and development. Researchers should always adhere to standard laboratory safety practices when performing these procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to (3S)-3-(Phenylmethoxycarbonylamino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, a chiral building block, plays a significant role in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and structured data are presented to facilitate its use in a research setting.
Chemical Identity and Properties
(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, also known by its common synonym (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a strategy that has been fundamental in peptide synthesis since its introduction by Bergmann and Zervas.[1]
IUPAC Name: (3S)-3-(phenylmethoxycarbonylamino)butanoic acid[2]
Synonyms: this compound, (S)-3-(CBZ-AMINO)BUTANOIC ACID[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 237.25 g/mol | [2] |
| CAS Number | 83509-88-0 | [2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 74-77 °C | |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide |
Synthesis and Manufacturing
The enantioselective synthesis of (S)-3-aminobutanoic acid derivatives is of significant interest. One greener chemoenzymatic process involves an initial aza-Michael addition, followed by enzymatic resolution using Candida antarctica lipase B, hydrolysis, and subsequent removal of the N-benzyl moiety. This method achieves an excellent enantiomeric excess of 99% and an overall yield of 28%.[5]
A general laboratory-scale synthesis of the title compound can be achieved through the reaction of (S)-3-aminobutanoic acid with benzyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-3-Aminobutanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of the title compound.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The presence of the chiral center and the protected amine makes it a key building block for creating peptidomimetics and other complex structures.
Peptidomimetics and Enzyme Inhibitors
The incorporation of this non-natural amino acid derivative into peptide chains can enhance resistance to enzymatic degradation.[1] The bulky Cbz group can shield the amide bond from protease activity, while the methyl group introduces conformational constraints that can mimic natural peptide secondary structures.[1] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.
Chiral Building Block for Complex Molecules
Derivatives of butanoic acid have shown potential as anticancer and anti-inflammatory agents. The carboxylic acid handle of this compound allows for the synthesis of diverse libraries of amide and ester derivatives for screening against various biological targets.
Logical Relationship of Compound Utility
References
- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]
- 2. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 83509-88-0|this compound|BLD Pharm [bldpharm.com]
- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]
- 5. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
Technical Guide: Spectroscopic and Synthetic Data of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and synthetic protocols for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key chiral building block in synthetic organic chemistry and drug discovery. The information is presented to facilitate its use in research and development settings.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39 - 7.29 | m | 5H, Ar-H | |
| 5.10 | s | 2H, -O-CH ₂-Ph | |
| 4.15 - 4.05 | m | 1H, CH -NH | |
| 2.54 | d | 6.4 | 2H, -CH ₂-COOH |
| 1.21 | d | 6.8 | 3H, -CH-CH ₃ |
Solvent: CDCl₃. Spectrometer frequency: 400 MHz.
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 177.0 | C =O (Carboxylic Acid) |
| 155.8 | C =O (Carbamate) |
| 136.6 | Ar-C (Quaternary) |
| 128.5 | Ar-C H |
| 128.1 | Ar-C H |
| 128.0 | Ar-C H |
| 66.8 | -O-C H₂-Ph |
| 45.4 | C H-NH |
| 41.5 | -C H₂-COOH |
| 20.6 | -CH-C H₃ |
Solvent: CDCl₃. Spectrometer frequency: 100 MHz.
Experimental Protocols
A general experimental protocol for the synthesis and subsequent NMR analysis of this compound is outlined below.
Synthesis of this compound
A common method for the synthesis of this compound involves the protection of the amino group of (S)-3-aminobutanoic acid with a benzyloxycarbonyl (Cbz or Z) group.
Materials:
-
(S)-3-aminobutanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
NMR Sample Preparation and Analysis
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
-
Transfer the solution into a clean 5 mm NMR tube.
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
For ¹³C NMR, typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and the acquisition of 1024 or more scans with proton decoupling.
Logical Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid spectroscopic analysis
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral, N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis and other areas of organic chemistry.[1][2] A thorough spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of this compound after synthesis or before its use in further applications. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of its constituent functional groups and comparison with structurally similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from various spectroscopic analyses of the title compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~10-12 | Broad Singlet | 1H | H -O (Carboxylic Acid) | Position is concentration-dependent and may exchange with D₂O. |
| ~7.35 | Multiplet | 5H | Ar-H (Phenyl) | A complex multiplet typical for a monosubstituted benzene ring. |
| ~5.2-5.4 | Doublet / Broad Singlet | 1H | NH (Amide) | Coupling to H-3 may be observed. Broadness due to exchange. |
| ~5.10 | Singlet | 2H | CH₂ -Ph (Benzyl) | Characteristic singlet for the benzylic protons of the Cbz group. |
| ~4.1-4.3 | Multiplet | 1H | H -3 (CH-N) | Chiral center proton, coupled to H-2 and H-4. |
| ~2.55 | Doublet of Doublets | 2H | H -2 (CH₂-COOH) | Diastereotopic protons adjacent to the chiral center, coupled to H-3. |
| ~1.25 | Doublet | 3H | H -4 (CH₃) | Coupled to H-3, with a typical J-coupling of ~7 Hz. |
Note: Predicted chemical shifts are based on established values for similar structural motifs.[3][4]
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Atom Assignment | Notes |
| ~177-179 | C =O (Carboxylic Acid) | The chemical shift for carboxylic acid carbons is typically in this downfield region.[5] |
| ~156-157 | C =O (Carbamate) | Carbonyl carbon of the Cbz protecting group.[6] |
| ~136-137 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |
| ~128.0-128.8 | Ar-C H (Phenyl) | Signals for the ortho, meta, and para carbons of the phenyl ring.[7] |
| ~67 | C H₂-Ph (Benzyl) | Benzylic carbon of the Cbz group. |
| ~46-48 | C H-N (C-3) | The carbon atom of the chiral center. |
| ~40-42 | C H₂-COOH (C-2) | Carbon adjacent to the carboxylic acid. |
| ~20-22 | C H₃ (C-4) | Methyl group carbon. |
Note: Predicted chemical shifts are based on typical values for amino acid derivatives and benzoic acid derivatives.[6][7]
Table 3: Predicted FTIR Spectroscopic Data
Sample Preparation: KBr pellet or thin film
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3500-2500 (broad) | O-H stretch | Carboxylic Acid | A very broad absorption characteristic of hydrogen-bonded -OH in carboxylic acid dimers.[8] |
| ~3330 (broad) | N-H stretch | Amide | Moderate absorption, often overlaps with the broad O-H stretch. |
| ~3030 | C-H stretch (sp²) | Aromatic | Aromatic C-H stretching vibrations. |
| 2980-2850 | C-H stretch (sp³) | Alkyl | Aliphatic C-H stretching from the butanoic acid backbone. |
| ~1715 (strong) | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the acid carbonyl. |
| ~1690 (strong) | C=O stretch | Amide (Carbamate) | Strong absorption for the carbamate carbonyl, often referred to as the "Amide I" band. |
| ~1530 (medium) | N-H bend | Amide | The "Amide II" band, resulting from N-H bending and C-N stretching. |
| 1470-1450 | C=C stretch | Aromatic | Characteristic aromatic ring vibrations. |
| ~1250 (strong) | C-O stretch | Carboxylic Acid / Carbamate | Strong absorption due to stretching of C-O bonds. |
Note: Frequencies are based on typical values for N-protected amino acids and carboxylic acids.[8][9]
Table 4: Predicted Mass Spectrometry Data
Ionization Method: Electrospray Ionization (ESI+)
| m/z Value | Ion | Fragmentation Pathway | Notes |
| 238.1 | [M+H]⁺ | Molecular Ion | Protonated molecule (C₁₂H₁₅NO₄ + H⁺). |
| 220.1 | [M+H - H₂O]⁺ | Loss of Water | Dehydration of the parent ion. |
| 194.1 | [M+H - CO₂]⁺ | Loss of Carbon Dioxide | Decarboxylation from the carboxylic acid group. |
| 144.1 | [M+H - C₇H₇O]⁺ | Loss of Benzyl Group | Cleavage of the benzyl group. |
| 108.1 | [C₇H₈O]⁺ | Benzyl Alcohol Ion | Formation of a stable benzyl alcohol radical cation. |
| 91.1 | [C₇H₇]⁺ | Tropylium Ion | A very common and stable fragment in the mass spectra of benzyl-containing compounds.[10] |
Note: Fragmentation patterns are predicted based on the known behavior of benzyloxycarbonyl-protected amino acids under mass spectrometry conditions.[10][11]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated solution (20-50 mg) may be required for a better signal-to-noise ratio.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance of the ¹³C isotope.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, N-H, C=O, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water mixture, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺. This confirms the molecular weight of the compound (237.25 g/mol ).[12]
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 238.1) for fragmentation using collision-induced dissociation (CID). In this process, the selected ion is collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[13]
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Elucidate the fragmentation pathways to confirm the structural components of the molecule.[13]
Workflow Visualization
The general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound is illustrated below.
Caption: General workflow for spectroscopic analysis.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. DL-3-Aminobutyric acid(2835-82-7) 1H NMR spectrum [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. researchgate.net [researchgate.net]
- 10. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. verifiedpeptides.com [verifiedpeptides.com]
An In-depth Technical Guide to (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a derivative of the non-proteinogenic amino acid (S)-3-aminobutanoic acid, represents a key building block in synthetic organic chemistry and medicinal chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group, a foundational strategy in peptide synthesis developed by Max Bergmann and Leonidas Zervas in the 1930s, enabled the controlled formation of peptide bonds.[1] The synthesis and application of Cbz-protected non-natural amino acids like this compound is a direct extension of this revolutionary work. This compound is of significant interest due to its chiral nature and its potential for incorporation into peptidomimetics and other complex molecular architectures, which can lead to enhanced stability, bioavailability, and specific biological activities.[1] Preliminary studies on related compounds suggest potential antimicrobial properties and roles as inhibitors in certain biochemical pathways.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C12H15NO4 | [2][3][4] |
| Molecular Weight | 237.25 g/mol | [2] |
| CAS Number | 83509-88-0 | [5] |
| Purity | 95% | [5] |
| Appearance | Rod-like colorless crystals | [2] |
Crystal Structure Data
The crystal structure of this compound has been determined by X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| a | 23.1413 (7) Å |
| b | 4.9589 (4) Å |
| c | 11.0879 (6) Å |
| β | 103.075 (6)° |
| V | 1239.41 (13) ų |
| Z | 4 |
Table data sourced from reference[2].
Experimental Protocols
General Synthesis of this compound
This protocol describes a standard method for the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.
Materials:
-
(S)-3-aminobutanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a reaction flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Group: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and an additional equivalent of the base solution. Maintain the temperature at 0 °C and ensure the pH of the reaction mixture remains basic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).
-
Work-up:
-
Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid. The product should precipitate out as a white solid or oil.
-
Extract the product with ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of this compound.
Role in Peptide Synthesis
Caption: A diagram showing the role of Cbz-protected amino acids in peptide synthesis.
References
- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]
- 2. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]
- 5. chemuniverse.com [chemuniverse.com]
In-Depth Technical Guide on the Chirality of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral non-proteinogenic β-amino acid derivative. Its structure incorporates a chiral center at the C3 carbon, conferring specific three-dimensional and optical properties that are of significant interest in medicinal chemistry and drug development. The benzyloxycarbonyl (Cbz) protecting group on the amino function enhances the molecule's stability and utility as a building block in the synthesis of peptides and other complex organic molecules.[1] This guide provides a comprehensive technical overview of the chirality of this compound, including its synthesis, analytical characterization, and potential, though not yet fully elucidated, biological relevance.
Molecular Structure and Chirality
The chirality of this compound originates from the tetrahedral carbon atom at the 3-position of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and a benzyloxycarbonylamino group. The "(S)" designation in its name denotes the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules.
Synthesis and Stereochemical Control
The enantiomerically pure this compound is typically synthesized from its precursor, (S)-3-aminobutanoic acid. The key step in preserving the stereochemistry is the protection of the amino group with a benzyloxycarbonyl group.
General Synthetic Protocol
A common method for the N-protection of amino acids involves the reaction of the amino acid with benzyl chloroformate under alkaline conditions. This reaction, known as the Schotten-Baumann reaction, is widely used in peptide synthesis.
Reaction:
(S)-3-aminobutanoic acid + Benzyl chloroformate → this compound + HCl
Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of this compound.
Physicochemical and Chiral Properties
The introduction of the Cbz group significantly alters the physicochemical properties of the parent β-amino acid, increasing its lipophilicity and enabling its use in organic synthesis. The chirality of the molecule is a key determinant of its biological activity and its interactions with other chiral molecules.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | (3S)-3-(phenylmethoxycarbonylamino)butanoic acid |
| CAS Number | 83509-88-0 |
Data sourced from PubChem CID 11042754.[2]
Table 2: Chiral Properties
| Property | Value |
| Chiral Center | C3 |
| Configuration | (S) |
| Specific Rotation [α] | Data not available in searched literature |
Experimental Protocols for Chiral Analysis
The determination of the enantiomeric purity and the confirmation of the absolute configuration of this compound are crucial for its application in drug development. The following are detailed methodologies for key experiments.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. For N-protected β-amino acids, polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases (CSPs) are often effective.
Experimental Protocol:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 210-230 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.
Workflow for Chiral HPLC Analysis:
References
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed when needed, making it a cornerstone in peptide synthesis and medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, starting from the commercially available (S)-3-aminobutanoic acid. The procedure involves the protection of the amino group using benzyl chloroformate under aqueous basic conditions.
Introduction
The synthesis of enantiomerically pure amino acids and their derivatives is of significant interest in drug discovery and development. The (S)-enantiomer of 3-aminobutanoic acid, when protected with a Cbz group, becomes a versatile intermediate for the construction of peptidic and non-peptidic structures. The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amine functionalities[1]. This protocol outlines a standard and efficient method for the preparation of this compound.
Experimental Protocol
This protocol details the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.
Materials and Equipment:
-
(S)-3-Aminobutanoic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 eq) and sodium carbonate (2.5 eq) in deionized water (a concentration of approximately 0.5 M with respect to the amino acid).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Protecting Agent: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. Ensure the pH of the solution remains basic (pH > 8) throughout the addition. If necessary, add more sodium carbonate solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, which often solidifies upon concentration, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | (S)-3-Aminobutanoic acid |
| Molecular Formula of Product | C₁₂H₁₅NO₄ |
| Molecular Weight of Product | 237.26 g/mol |
| Typical Yield | 85-95% |
| Purity (by NMR/HPLC) | >97% |
| Appearance | White solid |
Synthesis Workflow
The synthesis of this compound is a straightforward N-protection reaction. The workflow is depicted below.
Caption: Synthetic workflow for the preparation of this compound.
References
Application Notes and Protocols for the Chiral Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the chiral synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals. The synthetic strategy detailed herein is a chemoenzymatic approach, which ensures high enantioselectivity and aligns with the principles of green chemistry. The core of this method involves an initial aza-Michael addition to form a racemic intermediate, followed by a highly selective enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). The resulting enantiopure (S)-3-aminobutanoic acid is then protected with a benzyloxycarbonyl (Cbz) group to yield the final product. This protocol offers a robust and scalable route to the target molecule with an excellent enantiomeric excess.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a four-step sequence starting from readily available prochiral precursors. The overall process is designed to be efficient and environmentally conscious, minimizing the need for chromatographic purification in the initial stages.
The key steps are:
-
Aza-Michael Addition: Formation of racemic ethyl 3-(benzylamino)butanoate from ethyl crotonate and benzylamine.
-
Enzymatic Kinetic Resolution: Selective acylation of the (R)-enantiomer of ethyl 3-(benzylamino)butanoate using Candida antarctica lipase B, leaving the desired (S)-enantiomer unreacted.
-
Hydrolysis and Deprotection: Conversion of the unreacted (S)-ethyl 3-(benzylamino)butanoate to (S)-3-aminobutanoic acid through hydrolysis of the ester and hydrogenolysis of the N-benzyl group.
-
N-Cbz Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino functionality of (S)-3-aminobutanoic acid to afford the final product.
Experimental Workflow
Caption: Chemoenzymatic synthesis workflow.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, the precursor to the final product. The overall yield for the formation of (S)-3-aminobutanoic acid is reported to be 28% with an excellent enantiomeric excess of 99%.
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Aza-Michael Addition & Enzymatic Resolution | (S)-3-Aminobutanoic Acid | 28% (overall) | >99% | [1] |
| N-Cbz Protection | This compound | ~90% | >99% (expected) | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Racemic Ethyl 3-(benzylamino)butanoate (Aza-Michael Addition)
This protocol describes the synthesis of the racemic precursor for the enzymatic resolution.
Materials:
-
Ethyl crotonate
-
Benzylamine
-
Acidic alumina (optional, as catalyst)
-
Solvent (e.g., solvent-free or a minimal amount of a non-polar solvent)
-
Standard laboratory glassware for reflux and stirring
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl crotonate (1.0 equivalent) and benzylamine (1.5 equivalents).
-
If using a catalyst, add acidic alumina (e.g., 200 mol%).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a catalyst was used, remove it by filtration, washing with a suitable solvent (e.g., ethyl acetate/hexane mixture).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure racemic ethyl 3-(benzylamino)butanoate.
Protocol 2: Enzymatic Kinetic Resolution of Ethyl 3-(benzylamino)butanoate
This protocol details the selective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer.
Materials:
-
Racemic ethyl 3-(benzylamino)butanoate
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Acyl donor (e.g., ethyl butyrate or butyl butanoate)
-
Anhydrous organic solvent (e.g., diisopropyl ether or solvent-free)
Procedure:
-
In a dry flask, dissolve racemic ethyl 3-(benzylamino)butanoate in the chosen solvent (or use neat acyl donor).
-
Add immobilized CAL-B to the mixture.
-
Add the acyl donor.
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (R)-amide and the unreacted (S)-ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The filtrate contains the unreacted (S)-ethyl 3-(benzylamino)butanoate and the acylated (R)-enantiomer. These can be separated by standard purification techniques if necessary, though for the subsequent steps, direct use after removal of the acylated product may be possible.
Protocol 3: Synthesis of (S)-3-Aminobutanoic Acid (Hydrolysis and Hydrogenolysis)
This protocol describes the conversion of the enantiopure ester to the free amino acid.
Materials:
-
(S)-Ethyl 3-(benzylamino)butanoate
-
Lithium hydroxide (LiOH) or other suitable base for hydrolysis
-
Methanol/Water or THF/Water solvent system
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) for acidification
Procedure: Part A: Hydrolysis
-
Dissolve (S)-ethyl 3-(benzylamino)butanoate in a mixture of methanol and water.
-
Add LiOH (e.g., 2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Acidify the aqueous solution to a neutral pH and extract any organic impurities.
-
The aqueous solution containing the lithium salt of (S)-3-(benzylamino)butanoic acid is used directly in the next step.
Part B: Hydrogenolysis
-
To the aqueous solution of (S)-3-(benzylamino)butanoic acid, add 10% Pd/C catalyst.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the debenzylation is complete (TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care while wet.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-3-aminobutanoic acid. The product can be purified by recrystallization if necessary.
Protocol 4: Synthesis of this compound (N-Cbz Protection)
This protocol details the final protection step using Schotten-Baumann conditions.[1]
Materials:
-
(S)-3-Aminobutanoic acid
-
Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Diethyl ether or other organic solvent for washing
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).
-
Cool the solution in an ice bath to 0-5 °C.
-
While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate out of the solution.[1]
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Signaling Pathways and Logical Relationships
The logical relationship between the key stages of the synthesis is depicted below, highlighting the transformation of the starting materials through the key intermediates to the final product.
Caption: Logical flow of the chiral synthesis.
References
Application Notes and Protocols for the Use of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-β-homoalanine, is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation. These properties make peptides containing this residue attractive candidates for developing novel therapeutics, particularly those targeting protein-protein interactions. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl strategies in SPPS, offering flexibility in synthetic design.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using manual and automated SPPS techniques.
Data Presentation
The efficiency of incorporating this compound can be influenced by the coupling reagent, reaction time, and the nature of the resin-bound peptide. While specific quantitative data for this exact β-amino acid is not extensively published, the following table summarizes typical coupling efficiencies and crude purities observed for the incorporation of N-Cbz protected β-amino acids in SPPS using HBTU as the coupling agent.
| Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Peptide Purity (%) | Coupling Yield (%) | Reference |
| N-Cbz-β-alanine | HBTU/DIPEA | 2 | >85 | >95 | Generic SPPS Protocols |
| N-Cbz-(S)-3-aminobutanoic acid | HBTU/DIPEA | 2-4 | >80 | >90 | Estimated based on similar structures |
| N-Cbz-β-homophenylalanine | HBTU/DIPEA | 4 | >80 | >90 | Estimated based on similar structures |
Note: Coupling yields are often monitored qualitatively during synthesis using the Kaiser test. Quantitative yields and purity are typically determined post-synthesis by HPLC and mass spectrometry analysis of the crude peptide.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DCM (Dichloromethane), Methanol
-
Kaiser test kit
-
Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and repeat the deprotection step for 5 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Kaiser Test (Optional): Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a positive test will result in a blue color).
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test after 2 hours. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[1][2]
Protocol 2: Automated Solid-Phase Peptide Synthesis
The incorporation of this compound can be readily adapted for automated peptide synthesizers. The following is a general guideline.
Parameters for Automated Synthesizer:
-
Amino Acid: this compound (prepared as a solution in DMF).
-
Activator: HBTU solution in DMF.
-
Activator Base: DIPEA in NMP or DMF.
-
Coupling Time: 2-4 hours. A double coupling cycle is recommended for this sterically hindered amino acid.
-
Deprotection: 20% piperidine in DMF.
-
Washing Solvents: DMF, DCM.
The standard cycles for Fmoc-SPPS on the automated synthesizer should be followed, with the extended coupling time for the title amino acid programmed into the synthesis protocol.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Application in Targeting Protein-Protein Interactions: Inhibition of Bcl-2
Peptides containing β-amino acids can mimic the α-helical BH3 domain of pro-apoptotic proteins (e.g., Bak, Bad, Bim) and disrupt their interaction with anti-apoptotic proteins like Bcl-2. This disruption can trigger the intrinsic apoptosis pathway, making it a promising strategy for cancer therapy.[3][4][5]
Caption: Inhibition of Bcl-2 by a β-peptide mimetic to induce apoptosis.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Chiral Building Block
**(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a protected amine and a carboxylic acid on a chiral butane backbone, makes it an ideal starting material for the synthesis of complex molecules with defined stereochemistry. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of β-amino acids and their derivatives. These motifs are crucial components of various biologically active compounds.
-
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This building block is instrumental in the synthesis of gliptins, a class of drugs used for the treatment of type 2 diabetes.[1][2] A notable example is Sitagliptin, where a derivative of this acid forms a key part of the final drug structure.[3][4] The β-amino acid structure is crucial for the inhibitor's affinity to the DPP-4 enzyme.[1]
-
Peptide Synthesis: The protected amino acid structure allows for its incorporation into peptide chains, particularly for the synthesis of β-peptides, which can exhibit unique biological activities.[5] The benzyloxycarbonyl (Cbz) protecting group is a well-established protecting group in peptide synthesis.[6]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C12H15NO4[7] |
| Molecular Weight | 237.25 g/mol [8] |
| CAS Number | 83509-88-0[9] |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Experimental Protocols
Protocol 1: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Precursor
This protocol describes the coupling of this compound with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.
Experimental Workflow:
Caption: Workflow for amide coupling.
Materials:
-
This compound
-
Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add the heterocyclic amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Quantitative Data:
| Reactant | Molar Ratio | Reaction Time (h) | Typical Yield (%) |
| This compound | 1.0 | 12-24 | 75-90 |
| Heterocyclic Amine | 1.0 | ||
| EDC | 1.2 | ||
| HOBt | 1.2 | ||
| DIPEA | 2.0 |
Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group
This protocol outlines the removal of the Cbz protecting group to liberate the free amine, a common step before further functionalization or to yield the final active pharmaceutical ingredient.
Experimental Workflow:
Caption: Workflow for Cbz deprotection.
Materials:
-
Cbz-protected compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Quantitative Data:
| Reactant | Catalyst Loading (w/w %) | Reaction Time (h) | Typical Yield (%) |
| Cbz-Protected Compound | 5-10 | 2-6 | >95 |
Signaling Pathway Interaction
This compound is a synthetic building block and does not directly interact with signaling pathways. However, the final products derived from it, such as DPP-4 inhibitors, play a crucial role in the incretin pathway, which is vital for glucose homeostasis.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 4. EP2481722A1 - Sitagliptin intermediates, preparation methods and uses thereof - Google Patents [patents.google.com]
- 5. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]
- 7. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 83509-88-0|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Deprotection of the Cbz Group in (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid to yield (S)-3-aminobutanoic acid, a valuable chiral building block in pharmaceutical synthesis. The Cbz group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions.[1] The methods outlined below are standard laboratory procedures that can be adapted for different scales of synthesis.
Introduction
The selection of an appropriate deprotection strategy is critical to the successful synthesis of the target molecule, ensuring high yield and purity while preserving the stereochemical integrity of the chiral center. The most common methods for Cbz group removal are catalytic hydrogenolysis and acidolysis.[2] The choice between these methods depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and the available laboratory equipment.
General Deprotection Reaction
Caption: General scheme for the deprotection of the Cbz group.
Deprotection Methodologies
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and generally the mildest method for Cbz deprotection.[2] It involves the cleavage of the benzylic C-O bond by heterogeneous catalysis in the presence of a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed, simplifying product purification.[3]
a) Catalytic Hydrogenation with Hydrogen Gas (H₂)
This classic method utilizes hydrogen gas, typically at atmospheric or slightly elevated pressure, with a palladium catalyst, most commonly 10% palladium on carbon (Pd/C).[4]
b) Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas, transfer hydrogenation is a convenient and effective alternative.[2] This method employs a hydrogen donor molecule, such as ammonium formate (HCO₂NH₄), in the presence of a palladium catalyst.[5]
Acidolysis
Acidic conditions can also be employed to cleave the Cbz group, particularly when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes). A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[2]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical quantitative data for the deprotection of Cbz-protected amino acids. While specific data for this compound is limited in the literature, the values presented for similar substrates provide a reasonable expectation for reaction performance.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation (H₂) | 10% Pd/C, H₂ (1 atm) | Methanol or Ethanol | Room Temperature | 1 - 4 | >95 | A study on a greener synthesis of (S)-3-aminobutanoic acid mentions removal of an N-benzyl group via hydrogenation, suggesting high efficiency.[6] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Room Temperature | 1 - 2 | ~100 | Quantitative conversions are reported for various Cbz-protected amino acids using this method.[5] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 0.5 - 2 | Variable | Yield can be affected by the work-up procedure and potential side reactions.[2] |
Experimental Protocols
Protocol 1: Deprotection by Catalytic Hydrogenation with H₂ Gas
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-3-aminobutanoic acid. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Deprotection by Transfer Hydrogenation
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (reagent grade)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 eq) to the reaction mixture in portions.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting product will be the formate salt.
-
To obtain the free amine, dissolve the residue in water and adjust the pH to basic (pH 9-10) with a suitable base (e.g., sodium carbonate). Extract the aqueous layer with an appropriate organic solvent if necessary, or proceed with purification of the zwitterionic amino acid.
Protocol 3: Deprotection by Acidolysis with HBr/Acetic Acid
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Place this compound (1.0 eq) in a dry round-bottom flask.
-
Under a fume hood, add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a stirred, cold solution of anhydrous diethyl ether.
-
Collect the precipitated hydrobromide salt of (S)-3-aminobutanoic acid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the deprotection of the Cbz group via catalytic hydrogenation.
Caption: Experimental workflow for Cbz deprotection via hydrogenation.
References
- 1. 83509-88-0|this compound|BLD Pharm [bldpharm.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Coupling Reactions with (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a valuable chiral building block in medicinal chemistry and drug discovery. As a β-amino acid, it serves as a precursor for the synthesis of β-peptides and peptidomimetics. These molecules are of significant interest due to their unique structural properties and enhanced stability towards enzymatic degradation compared to their α-peptide counterparts. This stability makes them attractive candidates for the development of novel therapeutics with improved pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for the coupling of this compound with other amino acids or amines, a critical step in the synthesis of these promising molecules. Methodologies for both solution-phase and solid-phase peptide synthesis are presented, along with representative quantitative data to guide experimental design.
Data Presentation: Quantitative Overview of Coupling Reactions
Due to the limited availability of specific quantitative data for coupling reactions involving this compound in publicly accessible literature, the following tables provide representative data based on standard peptide coupling reactions. Actual yields may vary depending on the specific substrates, coupling reagents, and reaction conditions employed.
Table 1: Representative Data for Solution-Phase Coupling of Cbz-(S)-3-aminobutanoic acid
| Coupling Reagent System | Amine Component | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| DCC/HOBt | H-Gly-OMe·HCl | DCM | 12-16 | 75-85 | >95 |
| EDC/HOBt | H-Ala-OBn·HCl | DMF | 12-16 | 70-80 | >95 |
| HATU/DIPEA | H-Val-OtBu | DMF | 2-4 | 85-95 | >98 |
| PyBOP/DIPEA | H-Phe-OMe·HCl | DCM/DMF | 2-4 | 80-90 | >98 |
Table 2: Representative Data for Solid-Phase Coupling of Cbz-(S)-3-aminobutanoic acid
| Coupling Reagent System | Resin | Solvent | Coupling Time (h) | Typical Coupling Efficiency (%) |
| HBTU/DIPEA | Rink Amide Resin | DMF | 2 | >99 |
| HATU/DIPEA | Wang Resin | DMF | 2 | >99 |
| DIC/HOBt | 2-Chlorotrityl chloride resin | DMF/DCM | 4 | >98 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using EDC/HOBt
This protocol describes the coupling of Cbz-(S)-3-aminobutanoic acid with an amino acid ester (e.g., Glycine methyl ester hydrochloride) in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq) in anhydrous DCM and cool the mixture to 0 °C. Add DIPEA (1.1 eq) dropwise and stir for 15-20 minutes to generate the free amine.
-
Activation: To the solution of the carboxylic acid and HOBt, add EDC (1.2 eq) and stir at 0 °C for 30 minutes.
-
Coupling: Add the freshly prepared free amine solution to the activated carboxylic acid solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the dipeptide by NMR spectroscopy and mass spectrometry.
Protocol 2: Solid-Phase Synthesis of a Peptide using HBTU/DIPEA
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Cbz-(S)-3-aminobutanoic acid on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Fmoc-protected α-amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Place the Fmoc-Rink Amide resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Cbz-(S)-3-aminobutanoic acid:
-
In a separate vial, pre-activate this compound (3.0 eq relative to resin loading) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation (for subsequent amino acids): Repeat the Fmoc deprotection and coupling steps for the subsequent Fmoc-protected amino acids.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Visualization of Workflows and Pathways
Experimental Workflows
Applications of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid in Drug Discovery
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-L-β-homoalanine, is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a protected β-amino acid, offers several advantages for the synthesis of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic manipulations and can be readily removed under specific conditions to reveal the free amine for further functionalization. The inherent chirality of the molecule allows for the stereospecific synthesis of complex drug candidates, which is crucial for optimizing target binding and reducing off-target effects. This document details the application of this compound in the discovery of GPR34 antagonists, providing comprehensive experimental protocols and insights into the underlying signaling pathways.
Application I: Synthesis of GPR34 Antagonists for Neuropathic Pain
This compound serves as a key precursor in the synthesis of a novel class of G protein-coupled receptor 34 (GPR34) antagonists. GPR34 is implicated in various physiological and pathological processes, including immune responses and neuropathic pain. The developed antagonists, derived from a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold, have shown potent and selective inhibition of GPR34 activity.
Quantitative Data Summary
The lead compound, designated as 5e , demonstrated significant inhibitory activity against the GPR34 receptor in multiple functional assays.[1]
| Compound | Assay Format | Target | IC50 (µM) |
| 5e | GloSensor cAMP Assay | GPR34 | 0.680 |
| 5e | Tango Assay | GPR34 | 0.059 |
Table 1: In vitro activity of GPR34 antagonist 5e. [1]
Experimental Protocols
A. Synthesis of GPR34 Antagonist (5e)
A detailed, step-by-step synthesis protocol for the GPR34 antagonist 5e and its intermediates, starting from a derivative of this compound, is required to be located in the full text or supplementary information of the reference publication.
B. In vitro Biological Evaluation
This assay quantifies changes in intracellular cyclic AMP (cAMP) levels upon receptor activation. GPR34 couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists of GPR34 will block this decrease.
Materials:
-
HEK293 cells stably expressing human GPR34
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent medium
-
Test compounds (e.g., 5e ) and agonist (e.g., Lysophosphatidylserine)
-
White, opaque 96-well plates
Procedure:
-
Cell Preparation: Seed GPR34-expressing HEK293 cells in 96-well plates at a density of 2 x 10^5 cells/mL and incubate for 24 hours.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Cell Equilibration: Remove the culture medium and add 80 µL of CO2-independent medium containing the GloSensor™ cAMP Reagent to each well. Equilibrate the plate at room temperature for 2 hours.
-
Compound Addition: Add 10 µL of the test antagonist at various concentrations to the wells.
-
Agonist Stimulation: After a 15-minute pre-incubation with the antagonist, add 10 µL of the GPR34 agonist (e.g., Lysophosphatidylserine) at a concentration that elicits a sub-maximal response (EC80).
-
Luminescence Measurement: Incubate the plate at room temperature for 15-20 minutes and measure luminescence using a plate reader.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced decrease in the luminescent signal. Calculate IC50 values using a non-linear regression analysis.
The Tango™ assay is a β-arrestin recruitment assay. Upon agonist-induced activation of GPR34, β-arrestin is recruited to the receptor. Antagonists will inhibit this recruitment.
Materials:
-
HTLA cells co-expressing GPR34 and a β-arrestin-TEV protease fusion protein
-
Live-cell protease substrate
-
Test compounds (e.g., 5e ) and agonist
-
White, clear-bottom 384-well plates
Procedure:
-
Cell Plating: Plate the engineered HTLA cells in 384-well plates and incubate overnight.
-
Compound Treatment: Add the test antagonists at desired concentrations to the cells.
-
Agonist Addition: After a brief pre-incubation, add the GPR34 agonist.
-
Incubation: Incubate the plates for 6 hours to allow for β-arrestin recruitment and subsequent reporter gene expression.
-
Substrate Addition: Add the live-cell protease substrate to all wells.
-
Signal Detection: Incubate for 2 hours at room temperature in the dark and measure the resulting fluorescence signal.
-
Data Analysis: Determine the IC50 values by plotting the inhibition of the agonist-induced fluorescence against the antagonist concentration.
This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR34 signaling pathway mediated by β-arrestin.
Materials:
-
CHO cells expressing GPR34
-
Serum-free medium
-
Test compounds (e.g., 5e ) and agonist (e.g., Lysophosphatidylserine)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Starvation: Culture GPR34-CHO cells to 80-90% confluency and then serum-starve for 12-16 hours.
-
Compound Treatment: Pre-treat the starved cells with various concentrations of the antagonist 5e for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with the GPR34 agonist for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Densitometry: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Visualizations
GPR34 Signaling Pathways
Caption: GPR34 signaling pathways.
Experimental Workflow for GPR34 Antagonist Screening
Caption: GPR34 antagonist discovery workflow.
References
Application Notes: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected form of the chiral β-amino acid (S)-3-aminobutanoic acid, is a valuable and versatile building block in medicinal chemistry and drug discovery. Its stereodefined center and orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group on the amine and a carboxylic acid—allow for selective chemical manipulations at either terminus. This enables the synthesis of a diverse array of novel compounds, including peptidomimetics, small molecule inhibitors, and complex molecular scaffolds. The incorporation of a β-amino acid moiety can enhance metabolic stability and confer unique conformational properties to peptides and small molecules, making derivatives of this precursor particularly attractive for developing new therapeutic agents.[][2]
These application notes provide detailed protocols for the derivatization of this compound and highlight its application in the synthesis of compounds targeting significant biological pathways, such as the mTOR signaling cascade, which is often dysregulated in cancer.
Core Applications
The chemical handles of this compound allow for two primary diversification strategies:
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a library of amide derivatives. This is a common strategy for exploring structure-activity relationships (SAR).
-
Reduction to Amino Alcohols: The carboxylic acid can be reduced to a primary alcohol, yielding (S)-benzyl (1-hydroxybutan-3-yl)carbamate. This chiral amino alcohol serves as a key intermediate for further functionalization.
These core transformations open the door to synthesizing compounds with potential applications as:
-
Enzyme inhibitors
-
Anticancer agents
-
Antimicrobial compounds
-
Peptidomimetics with improved pharmacokinetic properties
Data Presentation: Antiproliferative Activity of Amide Derivatives
| Compound ID | Amine Moiety (R-NH₂) | Yield (%) | IC₅₀ (µM) vs. A549 Cells |
| DA-01 | Benzylamine | 85 | 15.2 |
| DA-02 | 4-Fluoroaniline | 82 | 9.8 |
| DA-03 | 3,4-Dichloroaniline | 79 | 5.1 |
| DA-04 | Piperidine | 91 | 22.5 |
| DA-05 | Morpholine | 88 | 25.1 |
Note: The data presented in this table is illustrative and intended to guide experimental design. Actual results may vary.
Key Signaling Pathway: mTOR Inhibition
Derivatives of aminobutanoic acids have been identified as inhibitors of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a transporter that is upregulated in many cancers, including non-small-cell lung cancer. Inhibition of ASCT2 leads to glutamine deprivation, which in turn suppresses the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[2] The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of novel amide and amino alcohol derivatives from this compound.
Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.
References
Application Notes and Protocols: The Benzyloxycarbonyl (Cbz) Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represented a watershed moment in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1] Prior to its development, the inherent reactivity of both the amino and carboxylic acid functional groups on amino acids led to uncontrolled polymerization.[1] The Cbz group effectively "masks" the nucleophilic amino group as a much less reactive carbamate, allowing for selective activation of the carboxylic acid for peptide bond formation.[1][2] Its robust stability under various reaction conditions, coupled with its facile removal under specific, mild conditions, has cemented its role as a cornerstone of peptide chemistry, particularly in solution-phase synthesis.[1][3]
The key to the Cbz group's utility lies in its orthogonality to other common amine protecting groups.[1] It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions for cleaving the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This orthogonality is critical in complex, multi-step syntheses, allowing for the selective deprotection of one functional group while others remain intact.[1]
Chemical Properties and Applications
The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction known as the Schotten-Baumann reaction.[1][6] The resulting Cbz-protected amine is stable to a wide range of non-reducing conditions, including both mildly acidic and basic media.[1][7]
Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) or a hydrogen donor like ammonium formate in a process called transfer hydrogenation.[2][8][9] This method is exceptionally mild and clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[8][9] Alternatively, the Cbz group can be cleaved by strong acids such as hydrogen bromide (HBr) in acetic acid, which is useful when the molecule contains functional groups sensitive to reduction.[1][9]
While predominantly used in solution-phase synthesis, the Cbz group also finds applications in solid-phase peptide synthesis (SPPS), often as an N-terminal capping agent or for the introduction of specific residues where its unique deprotection conditions are advantageous.[5][10]
Data Presentation
Table 1: Representative Yields for Cbz Protection of Various Amino Acids
| Amino Acid | Reagents and Conditions | Yield (%) | Reference(s) |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [1] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [1] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [1] |
| General Amino Acids | Cbz-Cl, Na₂CO₃/NaHCO₃ buffer | High | [11] |
Table 2: Comparison of Cbz Deprotection Methods and Yields
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference(s) |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C, H₂ (1 atm), H₂O with TPGS-750-M, rt, < 2h | >95 | [12] |
| General N-Cbz amines | 10% Pd/C, H₂ (balloon), MeOH, rt | High | [8][9] |
| General N-Cbz amines | HBr in Acetic Acid | Variable | [1][9] |
| General N-Cbz amines | 10% Pd/C, NaBH₄, MeOH, rt, 3-10 min | High | [9][11] |
| Cbz-protected peptide on resin | Pd/C, Ammonium formate, DMF | High | [5] |
Experimental Protocols
Protocol 1: N-Terminal Protection of an Amino Acid with the Cbz Group
This protocol describes a standard Schotten-Baumann reaction for the N-Cbz protection of an amino acid.[1][6]
Materials:
-
Amino Acid (1.0 equivalent)
-
1 M Sodium Carbonate (Na₂CO₃) solution (2.5 equivalents)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equivalents)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The Cbz-protected amino acid will often precipitate.[1][6]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Deprotection of a Cbz-Protected Amine via Catalytic Hydrogenolysis
This protocol outlines the most common method for Cbz group removal using catalytic hydrogenation with palladium on carbon.[8][9]
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite or a membrane filter
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Setup: In a reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent like methanol or ethanol.[8]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution.[8]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[8]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically from a balloon or at 1 atm) at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).[8]
-
Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter pad with the reaction solvent.[8]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[8]
Protocol 3: Deprotection of a Cbz-Protected Amine using HBr in Acetic Acid
This protocol provides an alternative, non-reductive method for Cbz cleavage.
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Diethyl ether (cold)
-
Magnetic stirrer and stir bar
-
Reaction flask
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid in a reaction flask at room temperature.
-
Reaction: Stir the solution at room temperature for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Precipitation: Add the reaction mixture dropwise to a flask of cold, stirred diethyl ether. The hydrobromide salt of the deprotected amine will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Cbz protection of an amino group.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Caption: Workflow for using a Cbz-protected amino acid in SPPS.
Conclusion
The benzyloxycarbonyl group remains a highly relevant and valuable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability to a broad range of conditions, and facile removal via catalytic hydrogenolysis or strong acids provide chemists with a versatile and orthogonal protecting group strategy. A thorough understanding of the quantitative data and experimental protocols associated with its use is essential for the successful design and execution of synthetic routes in research, discovery, and development.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. researchgate.net [researchgate.net]
Enantioselective Synthesis of β-Amino Acids Using Cbz Protection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-amino acids where the amine functionality is protected by a carboxybenzyl (Cbz) group. The Cbz group is a valuable protecting group in peptide synthesis and the development of β-amino acid-containing pharmaceuticals due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.
Outlined herein are two primary, robust methods for achieving high enantioselectivity in the synthesis of Cbz-protected β-amino acids: Rhodium-Catalyzed Asymmetric Hydrogenation and Lipase-Catalyzed Kinetic Resolution. These methods offer reliable routes to access optically pure β-amino acids, which are crucial building blocks for peptidomimetics, natural product synthesis, and drug discovery.
Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Cbz-Protected β-Dehydroamino Acid Ester
This method is a powerful strategy for the direct formation of chiral Cbz-protected β-amino acids from prochiral β-(Cbz-amino)acrylates. The use of chiral phosphine ligands in conjunction with a rhodium catalyst enables high enantioselectivity.
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Quantitative Data Summary
The following table summarizes typical results for the rhodium-catalyzed asymmetric hydrogenation of a Cbz-protected β-dehydroamino acid ester.
| Entry | Substrate | Catalyst (mol%) | Ligand | H₂ Pressure (psi) | Solvent | Yield (%) | ee (%) |
| 1 | Methyl (Z)-3-(Cbz-amino)but-2-enoate | 1 | (S,S)-Me-DuPhos | 60 | Toluene | >95 | 98 |
| 2 | Ethyl (Z)-3-(Cbz-amino)-3-phenylpropenoate | 1 | (R,R)-Me-DuPhos | 60 | Toluene | >95 | 96 |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Methyl (Z)-3-(Cbz-amino)but-2-enoate
-
[Rh(COD)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S,S)-Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)
-
Anhydrous, degassed toluene
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]OTf (0.01 mmol) and (S,S)-Me-DuPhos (0.011 mmol). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred for 20 minutes at room temperature to form the active catalyst solution.
-
Reaction Setup: In a separate flask, dissolve methyl (Z)-3-(Cbz-amino)but-2-enoate (1.0 mmol) in anhydrous, degassed toluene (15 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. The catalyst solution is then transferred to the autoclave via cannula. The vessel is sealed, purged with hydrogen gas three times, and then pressurized to 60 psi with hydrogen.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 24 hours.
-
Work-up: After depressurizing the vessel, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Cbz-β-amino acid ester.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Method 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Cbz-Protected β-Amino Acid Ester
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of racemic mixtures. Lipases, in particular, can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. This method is advantageous due to its mild reaction conditions and high enantioselectivity.
Logical Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Quantitative Data Summary
The following table presents typical results for the lipase-catalyzed kinetic resolution of a racemic Cbz-protected β-amino acid ester.
| Entry | Substrate | Lipase | Solvent | Time (h) | Conversion (%) | ee (Ester) (%) | ee (Acid) (%) |
| 1 | rac-Ethyl N-Cbz-3-aminobutanoate | Candida antarctica Lipase B | MTBE | 24 | ~50 | >99 | >99 |
| 2 | rac-Methyl N-Cbz-3-amino-3-phenylpropanoate | Pseudomonas cepacia Lipase | Toluene | 48 | ~50 | >98 | >98 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic ethyl N-Cbz-3-aminobutanoate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Methyl tert-butyl ether (MTBE)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Standard laboratory glassware and separation equipment
Procedure:
-
Reaction Setup: To a flask containing a solution of racemic ethyl N-Cbz-3-aminobutanoate (1.0 mmol) in MTBE (20 mL), add phosphate buffer (5 mL).
-
Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (e.g., 100 mg) to the biphasic mixture.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the organic and aqueous layers.
-
Separation of Enantiomers:
-
Ester: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted, enantioenriched ester.
-
Acid: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched acid.
-
-
Purification and Analysis: If necessary, purify the ester and acid by column chromatography. Determine the enantiomeric excess of both products by chiral HPLC analysis.
These protocols provide robust and reproducible methods for the enantioselective synthesis of Cbz-protected β-amino acids, essential intermediates for the advancement of pharmaceutical and chemical research.
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred due to its simplicity and cost-effectiveness, especially for achieving high purity on a larger scale.[1][2]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: Commonly used solvent systems for the recrystallization of Cbz-protected amino acids, including the title compound, are binary mixtures such as ethyl acetate/hexane and ethanol/water.[2] The choice of solvent depends on the impurity profile of the crude product.
Q3: What are the potential impurities I might encounter during the synthesis and purification?
A3: Potential impurities can include unreacted starting materials like 3-aminobutanoic acid, excess benzyl chloroformate, and byproducts such as benzyl alcohol. Di-protected species or side-products from the workup can also be present.
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be effectively determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range close to the literature value also indicates high purity.
Q5: My purified product appears as an oil instead of a solid. What should I do?
A5: "Oiling out" can occur if the compound is coming out of solution above its melting point or if significant impurities are present.[3][4] To address this, try reheating the solution and adding more of the "good" solvent to ensure the compound stays dissolved longer during cooling. A slower cooling rate can also prevent oiling out. If the issue persists, purifying via column chromatography might be necessary.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is too dilute (too much solvent was used). | - Evaporate some of the solvent to increase the concentration and then try to recrystallize.[5]- Try adding a seed crystal of the pure compound to induce crystallization.[3]- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[3][5] |
| Impurities are inhibiting crystallization. | - If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[4]- Attempt purification by column chromatography to remove the problematic impurities. | |
| Crystallization occurs too rapidly, potentially trapping impurities. | The solution is too concentrated or cooled too quickly. | - Reheat the solution and add a small amount of the "good" solvent to slightly increase solubility.[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | Too much "good" solvent was used, leading to significant product loss in the mother liquor. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a sufficient amount of time in an ice bath to maximize precipitation. |
| The product is partially soluble in the "poor" solvent used for washing. | - Ensure the washing solvent is ice-cold to minimize dissolution of the crystals.- Use a minimal amount of washing solvent. | |
| The product "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or high levels of impurities are depressing the melting point. | - Reheat the mixture to redissolve the oil and add more of the "good" solvent. Allow for slower cooling.[3][4]- Consider a different solvent system with a lower boiling point.- If impurities are suspected, pre-purify the crude material using column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | - Optimize the mobile phase composition. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often yields good results.- Ensure the polarity difference between your compound and the impurities is sufficient for separation with the chosen eluent. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase. | |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | - Start with a less polar solvent system (e.g., a higher percentage of hexane in a hexane/ethyl acetate mixture). |
| Product does not elute from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). Adding a small amount of a more polar solvent like methanol may be necessary for highly retained compounds. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Precipitation: While the solution is still warm, slowly add hexane dropwise with continuous swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common side reactions in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the amino group of (S)-3-aminobutanoic acid with a benzyloxycarbonyl (Cbz or Z) group. This is typically achieved through a Schotten-Baumann reaction, where the amino acid is treated with benzyl chloroformate (Cbz-Cl) under basic conditions.
Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Cbz-protection of (S)-3-aminobutanoic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Benzyl Chloroformate (Cbz-Cl): The reagent is moisture-sensitive and can degrade over time. | - Use a fresh bottle of Cbz-Cl or purify the existing stock. - Ensure the reagent is handled under anhydrous conditions. |
| 2. Incorrect pH: A pH that is too low (acidic) can lead to the decomposition of Cbz-Cl. | - Carefully monitor and maintain the pH of the reaction mixture between 8 and 10.[1] - Use a buffered system, such as a 2:1 mixture of Na2CO3 and NaHCO3, to maintain a stable pH.[1] | |
| 3. Inefficient Stirring: In a biphasic system (like Schotten-Baumann conditions), inefficient mixing can lead to poor reaction rates. | - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Consider a slight excess of Cbz-Cl (e.g., 1.1-1.2 equivalents). |
| 2. Hydrolysis of Cbz-Cl: The reagent can react with water, especially at higher temperatures. | - Perform the addition of Cbz-Cl at a low temperature (0-5 °C) to minimize hydrolysis.[2] | |
| 3. Product Loss During Workup: The product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently acidic during extraction. | - Ensure the aqueous layer is acidified to a pH of ~2 before extraction to fully protonate the carboxylic acid.[2] - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.[2] | |
| Presence of Impurities/Side Products | 1. Di-Cbz Protected Product: Over-reaction leading to the formation of a di-protected amine (though less common for primary amines). | - Use a controlled amount of Cbz-Cl (around 1.05-1.1 equivalents). |
| 2. Unreacted Starting Material: Incomplete reaction. | - Refer to the "Low Yield" section for solutions to drive the reaction to completion. | |
| 3. Benzyl Alcohol: Hydrolysis of Cbz-Cl. | - Most of the benzyl alcohol can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. | |
| Potential Racemization | 1. High pH: A pH that is too high can lead to the racemization of the chiral center. | - Maintain the pH in the recommended range of 8-10.[1] Avoid using strong bases in excess. |
| 2. Elevated Temperatures: Higher temperatures can increase the rate of racemization. | - Keep the reaction temperature low, especially during the addition of Cbz-Cl. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the Cbz-protection of (S)-3-aminobutanoic acid?
A1: The most common and effective method is the Schotten-Baumann reaction.[3] This involves reacting (S)-3-aminobutanoic acid with benzyl chloroformate in a biphasic system with an aqueous base, such as sodium carbonate or sodium bicarbonate, to maintain a pH between 8 and 10.[1][3] The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions.[2]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot. The starting material (amino acid) should remain at the baseline, while the Cbz-protected product will have a higher Rf value.
Q3: What is the expected yield for this reaction?
A3: Under optimized Schotten-Baumann conditions, the yield for the Cbz-protection of amino acids is generally high, often exceeding 90%.[4] The specific yield will depend on the reaction scale, purity of reagents, and adherence to the optimized protocol.
Q4: Can I use an organic base instead of an aqueous inorganic base?
A4: Yes, organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). However, for simple amino acids, the aqueous Schotten-Baumann conditions are often more efficient and cost-effective.
Q5: Is it possible to have over-reaction or the formation of byproducts?
A5: The primary byproduct is benzyl alcohol, formed from the hydrolysis of benzyl chloroformate. This can be minimized by controlling the temperature and adding the Cbz-Cl slowly. The formation of a di-protected product is less likely with a primary amine under these conditions.
Data Presentation
The following table summarizes representative yields for the N-Cbz protection of amino acids under Schotten-Baumann conditions, which can be expected for the synthesis of this compound.
| Amino Acid | Base | Solvent | Temperature | Typical Yield (%) |
| Glycine | Na2CO3 | Water/Dioxane | 0 °C to RT | >90 |
| L-Alanine | Na2CO3 | Water | 0 °C to RT | ~95 |
| L-Leucine | NaHCO3 | Water/THF | 0 °C | 90[4] |
| (S)-3-aminobutanoic acid | Na2CO3/NaHCO3 | Water | 0 °C to RT | >90 (expected) |
Experimental Protocols
Protocol: Cbz-Protection of (S)-3-aminobutanoic acid via Schotten-Baumann Conditions[2]
Materials:
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(S)-3-aminobutanoic acid (1.0 equivalent)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
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1 M Hydrochloric Acid (HCl)
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Ethyl acetate (or Dichloromethane)
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Anhydrous sodium sulfate (Na2SO4)
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Deionized water
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Diethyl ether
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-aminobutanoic acid (1.0 eq.) and sodium carbonate (2.0 eq.) in deionized water. Cool the solution in an ice bath to 0-5 °C.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2 with 1 M HCl. A white precipitate of the product should form.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid or viscous oil.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the Cbz-protection of (S)-3-aminobutanoic acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support guide is intended for researchers, scientists, and drug development professionals encountering stereochemical challenges during the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Below you will find troubleshooting advice and frequently asked questions to maintain the enantiomeric integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization is the deprotonation of the chiral center at the α-carbon to the carboxyl group, leading to the formation of a planar enolate intermediate. This is most likely to occur under basic conditions, which are often necessary for the N-protection step with benzyl chloroformate (Cbz-Cl).
Q2: How does the choice of base affect the level of racemization?
A2: The strength and steric hindrance of the base play a crucial role. Stronger, less hindered bases can more readily deprotonate the α-hydrogen, leading to increased racemization. For instance, using a strong base like sodium hydroxide at elevated temperatures or for prolonged periods can significantly compromise the enantiomeric excess of the product. Milder bases, such as sodium bicarbonate, are generally preferred to minimize this side reaction.
Q3: What is the role of the benzyloxycarbonyl (Cbz) protecting group in preventing racemization?
A3: The Cbz group, being a urethane-type protecting group, helps to reduce the acidity of the α-hydrogen, making it less susceptible to deprotonation under basic conditions. This inherent property of the Cbz group is advantageous in preserving the stereochemical integrity of the amino acid during synthesis.
Q4: At what pH should the Cbz-protection reaction be performed to minimize racemization?
A4: To minimize racemization, it is recommended to maintain the pH of the reaction mixture between 8 and 10.[1] A pH that is too high can lead to an increased rate of racemization.[1] A mixed buffer system of Na₂CO₃ and NaHCO₃ can be effective in maintaining the optimal pH range.[1]
Q5: How can I monitor the enantiomeric purity of my final product?
A5: The most common and reliable method for determining the enantiomeric purity of this compound is through chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the (S) and (R)-enantiomers, allowing for their separation and quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected by Chiral HPLC | Use of a strong base (e.g., NaOH, KOH): Strong bases can readily deprotonate the chiral center, leading to racemization. | Switch to a milder base such as sodium bicarbonate (NaHCO₃) or N-methylmorpholine (NMM).[2] |
| High reaction temperature: Increased temperature can accelerate the rate of enolization and subsequent racemization. | Perform the reaction at a lower temperature, typically between 0 °C and room temperature. | |
| Prolonged reaction time: Extended exposure to basic conditions increases the likelihood of racemization. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| Inappropriate solvent: The choice of solvent can influence the reaction kinetics and the stability of the chiral center. | A mixture of a polar organic solvent (e.g., THF, dioxane) and water is commonly used and generally effective. | |
| Low Yield of the Desired Product | Hydrolysis of benzyl chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing its availability for the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Add the benzyl chloroformate slowly to the reaction mixture. |
| Poor solubility of the starting material: (S)-3-aminobutanoic acid may have limited solubility in certain organic solvents. | Ensure the starting material is fully dissolved in the aqueous basic solution before the addition of benzyl chloroformate. | |
| Formation of Di-protected Byproduct | Excess of benzyl chloroformate: Using a large excess of the protecting group can lead to the formation of the di-Cbz derivative. | Use a slight excess (typically 1.1-1.2 equivalents) of benzyl chloroformate. |
| Use of a strong base: A strong base can deprotonate the newly formed carbamate, making it susceptible to a second protection. | Employ a milder base like sodium bicarbonate. |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound under varied conditions is not extensively tabulated in the literature, the following table provides a general comparison of the effect of different bases on racemization in peptide synthesis, which is a closely related process.
| Base | Relative Basicity (pKa of conjugate acid) | Steric Hindrance | General Tendency for Racemization |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
This data is compiled from general knowledge in peptide chemistry and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Cbz-Protection of (S)-3-Aminobutanoic Acid with Sodium Bicarbonate
This protocol is designed to minimize racemization by using a mild base and controlled temperature.
Materials:
-
(S)-3-Aminobutanoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general guideline for determining the enantiomeric excess of the final product. The specific column and mobile phase may require optimization.
Materials:
-
This compound sample
-
Racemic 3-(((Benzyloxy)carbonyl)amino)butanoic acid standard (for method development)
-
HPLC grade n-hexane
-
HPLC grade isopropanol
-
Chiral HPLC column (e.g., Chiralcel AD-H or equivalent)
Procedure:
-
Prepare a stock solution of the racemic standard and the synthesized sample in the mobile phase.
-
Set up the HPLC system with a chiral column.
-
A typical mobile phase for this type of analysis is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm).
-
Inject the racemic standard to determine the retention times of the (R) and (S)-enantiomers.
-
Inject the synthesized sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Mechanism of Racemization
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
Technical Support Center: Cbz Deprotection of (S)-3-Aminobutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of Cbz-(S)-3-aminobutanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the Cbz deprotection of (S)-3-aminobutanoic acid and related compounds in a question-and-answer format.
Issue 1: Incomplete or Slow Reaction
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Question: My Cbz deprotection by catalytic hydrogenation is sluggish or fails to go to completion. What are the likely causes and how can I resolve this?
-
Answer: Slow or incomplete catalytic hydrogenation is a common challenge. Several factors could be at play:
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Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps. Ensure your starting material is highly pure. If sulfur-containing functional groups are present in your molecule, consider alternative deprotection methods.
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and diminish with age. Using a fresh batch of a high-quality catalyst is recommended. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.
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Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion. Increasing the hydrogen pressure, for instance, to 50 psi or higher in a suitable apparatus, can often drive the reaction to completion.
-
Inadequate Mixing: As this is a heterogeneous reaction, vigorous stirring or agitation is crucial to ensure efficient contact between the substrate and the catalyst surface.
-
Product Inhibition: The newly formed free amine of (S)-3-aminobutanoic acid can sometimes coordinate to the palladium catalyst, inhibiting its activity. The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.
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Issue 2: Formation of Side Products
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Question: I am observing unexpected side products in my deprotection reaction. How can I identify and minimize them?
-
Answer: The nature of side products is highly dependent on the deprotection method used:
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Catalytic Hydrogenation:
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N-Benzylation: In cases of incomplete hydrogenation or insufficient hydrogen, the intermediate benzyl carbamate can be further reduced to form an N-benzyl side product. Ensure a sufficient hydrogen supply and that the reaction goes to completion.
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Over-reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under the reaction conditions. In such cases, transfer hydrogenolysis with a milder hydrogen donor like ammonium formate may offer better selectivity. Alternatively, non-reductive methods should be considered.
-
-
Acidic Cleavage (e.g., HBr in Acetic Acid):
-
Acetylation: When using acetic acid as a solvent, the deprotected amine can be acetylated, especially at elevated temperatures. To avoid this, consider using a non-nucleophilic acid/solvent system, such as HCl in dioxane.
-
Alkylation: The benzyl cation formed during acidic cleavage can potentially alkylate other sensitive functional groups in the molecule. Using scavengers or milder Lewis acid conditions can mitigate this.
-
-
Frequently Asked Questions (FAQs)
-
What is the most common and generally mildest method for Cbz deprotection?
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Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is the most widely used method due to its mild conditions and clean byproducts (toluene and carbon dioxide), which are easily removed.[1]
-
-
When should I choose an alternative to catalytic hydrogenation?
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Alternative methods are necessary when the substrate contains functional groups that are sensitive to reduction (e.g., double bonds, nitro groups, or some sulfur-containing groups that can poison the catalyst). In such cases, acidic cleavage or nucleophilic cleavage methods are more suitable.
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-
Are there safety concerns with any of the deprotection methods?
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Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas and potentially pyrophoric palladium catalysts. Acidic cleavage often uses strong, corrosive acids like HBr in acetic acid. Nucleophilic cleavage may use reagents with strong odors, like thiols. Always consult the safety data sheets (SDS) for all reagents and take appropriate safety precautions.
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How can I monitor the progress of my deprotection reaction?
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The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). A successful reaction will show the disappearance of the starting material and the appearance of the product.
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Data Presentation
The following tables summarize representative quantitative data for various Cbz deprotection methods. Note that optimal conditions can vary depending on the specific substrate and reaction scale. The data presented here for beta-amino acids should serve as a good starting point for the deprotection of Cbz-(S)-3-aminobutanoic acid.
Table 1: Comparison of Cbz Deprotection Methods for Amino Acids
| Cbz-Protected Substrate | Deprotection Method & Reagents | Solvent | Temperature | Time | Yield (%) |
| Cbz-Glycine | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | 2-4 h | >95 |
| Cbz-Alanine | H₂ (1 atm), 10% Pd/C | Ethanol | Room Temp. | 2-4 h | >95 |
| Cbz-Phenylalanine | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-2 h | ~90 |
| Cbz-Leucine | Transfer Hydrogenolysis (HCOONH₄, Pd/C) | Methanol | Reflux | 1-3 h | >90 |
| Cbz-β-Alanine | H₂ (1 atm), 10% Pd/C | Methanol | Room Temp. | 4 h | ~98 |
| Cbz-β-Alanine | Transfer Hydrogenolysis (HCOOH, Pd/C) | Methanol | Room Temp. | 30 min | ~95 |
Experimental Protocols
Below are detailed methodologies for common Cbz deprotection experiments.
Protocol 1: Cbz Deprotection by Catalytic Hydrogenation
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Materials:
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Cbz-(S)-3-aminobutanoic acid (1.0 equiv)
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10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
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Methanol or Ethanol (solvent)
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Hydrogen gas supply (balloon or hydrogenation apparatus)
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Celite® or other filter aid
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Procedure:
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Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol or ethanol) in a flask equipped with a magnetic stir bar.
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Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
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Seal the flask and purge the system by evacuating and backfilling with hydrogen gas. Repeat this cycle three times.
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically 1 atm from a balloon).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.
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Concentrate the filtrate under reduced pressure to yield the deprotected (S)-3-aminobutanoic acid.
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Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis with Ammonium Formate
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Materials:
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Cbz-(S)-3-aminobutanoic acid (1.0 equiv)
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10% Palladium on Carbon (Pd/C) (10-20% by weight)
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Ammonium formate (3-5 equiv)
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Methanol (solvent)
-
-
Procedure:
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Dissolve the Cbz-protected amino acid in methanol in a round-bottom flask with a stir bar.
-
Carefully add 10% Pd/C to the solution.
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Add ammonium formate to the reaction mixture.
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Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
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Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate.
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Protocol 3: Cbz Deprotection by Acidic Cleavage with HBr in Acetic Acid
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Materials:
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Cbz-(S)-3-aminobutanoic acid (1.0 equiv)
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33% Hydrogen Bromide in Acetic Acid
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Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the Cbz-protected amino acid in 33% HBr in acetic acid at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.
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Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the hydrobromide salt of (S)-3-aminobutanoic acid.
-
Visualizations
Caption: Troubleshooting workflow for Cbz deprotection.
Caption: Overview of Cbz deprotection methodologies.
References
Technical Support Center: Optimization of Coupling Conditions for Cbz-Protected Amino Acids
Welcome to the technical support center for the optimization of coupling conditions for Carboxybenzyl (Cbz)-protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the Cbz protecting group in peptide synthesis?
The Carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis due to its robust stability under a variety of reaction conditions, including basic and mildly acidic media.[1] This stability allows for flexibility in synthetic strategies. Furthermore, the introduction of the Cbz group often enhances the crystallinity of the protected amino acid, which can simplify purification.[2] It is easily introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions and can be removed under mild conditions, most commonly through catalytic hydrogenolysis.[1][2][3]
Q2: What are the most common issues encountered when coupling Cbz-protected amino acids?
The most frequent challenges researchers face during the coupling of Cbz-protected amino acids include:
-
Low Coupling Yields: This can be due to incomplete reactions, leading to the formation of deletion sequences in the final peptide.[4]
-
Slow Reaction Kinetics: Steric hindrance from the Cbz group, especially when coupled with bulky amino acid side chains, can slow down the reaction rate.[4]
-
Racemization: The risk of racemization, particularly for cysteine residues, is a significant concern and can be influenced by the choice of base and coupling reagents.[5]
-
Side Reactions: Prolonged reaction times or the use of overly strong bases can lead to the formation of unwanted byproducts.[4]
Q3: Is the Cbz group stable during the final cleavage from the resin in Fmoc-based solid-phase peptide synthesis (SPPS)?
The stability of the N-terminal Cbz group to the final cleavage conditions in Fmoc-SPPS, typically using a high concentration of trifluoroacetic acid (TFA), can be a concern.[6] While the Cbz group is generally stable to mildly acidic conditions, prolonged exposure to strong acids like 95% TFA can lead to its partial or complete removal.[7][8] It is advisable to perform a trial cleavage on a small scale to assess the stability of the Cbz group for a specific peptide sequence.
Q4: Can I introduce the Cbz group to the N-terminus of a peptide while it is still on the solid support in Fmoc-SPPS?
Yes, it is possible to protect the N-terminal amino group with a Cbz group after the final Fmoc group has been removed. This can be achieved by treating the resin-bound peptide with benzyl chloroformate (Cbz-Cl) and a suitable base.[6] This approach is useful when a Cbz-protected peptide is the desired final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of Cbz-protected amino acids and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The bulky nature of the Cbz group combined with a sterically demanding amino acid can impede the reaction.[4] | - Use a more potent coupling reagent: Switch to uronium/aminium or phosphonium salt reagents like HATU, HBTU, PyAOP, or COMU.[4]- Increase reagent excess: Employ a higher excess (3-5 equivalents) of the Cbz-amino acid and coupling reagent.[4]- Extend reaction time: Increase the coupling time to 2-4 hours or even overnight.[4]- Perform a double coupling: Repeat the coupling step before proceeding to the next deprotection step.[4] |
| Peptide Aggregation: The growing peptide chain may become insoluble on the resin, hindering further reactions.[4] | - Change the solvent system: Use a more polar solvent such as N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt like LiCl to the DMF.[4]- Incorporate backbone protection: Consider using pseudoproline dipeptides in the sequence if it is known to be prone to aggregation.[4] | |
| Racemization | Strong Base: The use of strong bases like DIPEA can increase the risk of epimerization, especially with sensitive amino acids like cysteine.[4][5] | - Use a weaker base: Consider using a less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5]- Minimize pre-activation time: If pre-activating the amino acid, keep the time short before adding it to the resin to reduce the risk of racemization.[4] |
| Formation of Side Products | Prolonged Reaction Times: Extended exposure to coupling reagents and bases can lead to undesired side reactions.[4] | - Optimize coupling time: Monitor the reaction progress using a qualitative test like the Kaiser test to avoid unnecessarily long reaction times.[5][9]- Use capping: If coupling is incomplete after a reasonable time, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[4] |
Experimental Protocols
Protocol 1: Standard Coupling of a Cbz-Protected Amino Acid in Fmoc-SPPS
This protocol provides a general procedure for the manual coupling of a Cbz-protected amino acid to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin with a deprotected N-terminus
-
Cbz-protected amino acid
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA or NMM)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).[4]
-
Amino Acid Activation: In a separate vessel, dissolve the Cbz-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the mixture. Allow for a short pre-activation time of 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.[4] For difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[5][9] A yellow or faint blue color indicates a complete or near-complete reaction. A strong blue color signifies incomplete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.[5]
-
Capping (Optional): If the coupling is incomplete, cap the unreacted N-terminal amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[4]
Protocol 2: Cbz Protection of an N-Terminal Amine on Resin
This protocol describes the procedure for protecting the N-terminal amine of a resin-bound peptide with a Cbz group.
Materials:
-
Peptide-resin with a deprotected N-terminus
-
Benzyl chloroformate (Cbz-Cl)
-
Base (e.g., DIPEA)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed as described in Protocol 1, step 2.
-
Reaction Setup: Swell the resin in DMF. In a separate vessel, prepare a solution of benzyl chloroformate (Cbz-Cl, 3-5 equivalents) and DIPEA (5-7 equivalents) in DMF.
-
Cbz Protection: Add the Cbz-Cl solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. Our focus is on the removal of byproducts to ensure the highest purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Schotten-Baumann conditions?
A1: The most prevalent byproducts include:
-
Unreacted (S)-3-aminobutanoic acid: Due to incomplete reaction.
-
Benzyl alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Di-Cbz-protected amine: Over-reaction leading to the protection of the carboxyl group as well, or in the case of primary amines, double protection on the nitrogen.
-
Benzyl carbonate derivatives: From the reaction of benzyl chloroformate with carbonate bases.
Q2: My reaction yield is low. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Hydrolysis of Benzyl Chloroformate: This reagent is sensitive to moisture. Ensure you are using anhydrous solvents and a dry reaction setup.
-
Incorrect pH: The pH of the reaction mixture is crucial. For Cbz protection of amino acids, a pH range of 8-10 is generally recommended to ensure the amino group is deprotonated and nucleophilic while minimizing side reactions.
-
Poor Solubility of the Starting Material: (S)-3-aminobutanoic acid may not be fully soluble in the reaction medium. Using a co-solvent system like THF/water can improve solubility.
Q3: I am observing a significant amount of di-protected byproduct. How can I minimize its formation?
A3: To reduce di-protection, consider the following strategies:
-
Control Stoichiometry: Use a modest excess of benzyl chloroformate (e.g., 1.1-1.2 equivalents).
-
Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture, especially at the beginning.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to control the reaction rate.
Q4: How can I effectively remove benzyl alcohol from my product?
A4: Benzyl alcohol can often be removed through:
-
Aqueous Workup: Performing multiple extractions with a basic aqueous solution (e.g., sodium bicarbonate) can help partition the benzyl alcohol into the aqueous layer.
-
Column Chromatography: If the polarity difference between your product and benzyl alcohol is sufficient, silica gel chromatography can be an effective separation method.
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave benzyl alcohol in the mother liquor.
Troubleshooting Guides
Issue 1: Incomplete Reaction
Symptoms:
-
TLC analysis shows a significant amount of the starting amino acid spot.
-
The isolated yield of the Cbz-protected product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reagent | Ensure accurate measurement of benzyl chloroformate (1.1-1.2 eq.). | Drive the reaction to completion. |
| Incorrect pH | Monitor and adjust the pH of the reaction to 8-10 using a suitable base (e.g., Na2CO3, NaHCO3). | Optimize the nucleophilicity of the amine. |
| Short Reaction Time | Extend the reaction time and monitor by TLC until the starting material is consumed. | Allow the reaction to reach completion. |
Issue 2: Presence of Oily Byproducts After Workup
Symptoms:
-
The crude product is a viscous oil instead of a solid.
-
Purification by crystallization is challenging.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Residual Benzyl Alcohol | Perform a thorough aqueous wash with a dilute base during the workup. | Remove the majority of the benzyl alcohol. |
| Di-Cbz Byproduct | Optimize reaction conditions to minimize its formation (see FAQ Q3). | Obtain a purer crude product that is more likely to solidify. |
| Inadequate Drying | Ensure the organic extracts are thoroughly dried over an anhydrous salt (e.g., Na2SO4, MgSO4) before solvent evaporation. | Remove residual water that can inhibit crystallization. |
Data Presentation
Table 1: Illustrative Purification Outcomes for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Primary Byproducts Removed |
| Recrystallization | 85-90% | >98% | 70-85% | Unreacted starting material, some benzyl alcohol |
| Column Chromatography | 85-90% | >99% | 60-80% | Benzyl alcohol, di-protected species |
| Acid-Base Extraction | 80-85% | 90-95% | >90% | Benzyl alcohol, neutral impurities |
Note: The values presented in this table are illustrative and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve (S)-3-aminobutanoic acid (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualization
Caption: Troubleshooting workflow for byproduct identification and removal.
Caption: Decision tree for selecting a purification strategy.
Stability of the benzyloxycarbonyl protecting group under different conditions
Welcome to the technical support center for the benzyloxycarbonyl (Cbz or Z) protecting group. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the Cbz group in their synthetic endeavors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the manipulation of the Cbz protecting group.
Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis
Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation of a Cbz group is a common issue with several potential causes. A systematic approach to troubleshooting is recommended:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and other impurities.[1][2]
-
Solution: Ensure your starting material is highly purified to remove any sulfur-containing contaminants. If the substrate inherently contains sulfur, consider an alternative deprotection method that is not susceptible to catalyst poisoning, such as acid-catalyzed cleavage.[1]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.
-
Solution: Use a fresh batch of high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[1]
-
-
Insufficient Hydrogen Pressure: For some substrates, especially those that are sterically hindered, atmospheric pressure of hydrogen may not be sufficient for complete conversion.
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[1]
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure proper contact between the substrate and the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, thereby inhibiting its activity.
-
Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the product amine, which reduces its coordination to the catalyst.[1]
-
Issue 2: Unwanted Side Reactions During Cbz Deprotection
Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?
Answer: The formation of side products often depends on the chosen deprotection method and the other functional groups present in the molecule.
-
Reduction of Other Functional Groups: During catalytic hydrogenation, other reducible functional groups such as alkenes, alkynes, nitro groups, or aryl halides may also be reduced.[3]
-
Insufficient Hydrogen Source in Catalytic Hydrogenolysis: When the hydrogen source is insufficient, a side reaction can occur, leading to the formation of N-benzyl-protected tertiary amines.[5]
-
Solution: Ensure an adequate and continuous supply of hydrogen gas or a sufficient amount of the hydrogen donor in transfer hydrogenation.
-
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Cbz group stable?
A1: The Cbz group is known for its remarkable stability across a range of chemical conditions.[6] It is generally stable to basic and most aqueous acidic media.[6][7][8] This stability makes it compatible with many synthetic transformations and orthogonal to other common protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][9]
Q2: What are the primary methods for Cbz group deprotection?
A2: The most common methods for removing a Cbz group are:
-
Catalytic Hydrogenolysis: This is the most widely used and mildest method.[6][10] It involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[11] This method cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[6]
-
Catalytic Transfer Hydrogenolysis: This is an alternative to using hydrogen gas and involves a hydrogen donor, such as formic acid or ammonium formate, with a palladium catalyst.[4][6]
-
Acidolysis: Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[6][9] This method is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation.[6]
Q3: Can the Cbz group be removed in the presence of other protecting groups?
A3: Yes, the Cbz group is a valuable component in orthogonal protection strategies.[6] It is stable to the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc removal.[9] This allows for the selective deprotection of different functional groups within the same molecule.[12] For instance, the Cbz group can be selectively removed by hydrogenation in the presence of Boc and Fmoc groups.
Q4: Are there any metal-free methods for Cbz deprotection?
A4: Yes, acid-mediated deprotection provides a metal-free alternative. Reagents like isopropanol hydrochloride (IPA·HCl), concentrated hydrochloric acid, or HBr in acetic acid can be effective.[13][14] These methods are advantageous for large-scale synthesis where concerns about residual heavy metal contamination are significant.[13][14] More recently, a method using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been reported as a mild and selective metal-free option.[15]
Q5: Can Cbz protect functional groups other than amines?
A5: Yes, although most commonly used for amines, the Cbz group can also be used to protect other nucleophilic functional groups like alcohols, phenols, and thiols.[6][16]
Data Presentation
Table 1: Stability of the Cbz Group Under Various Conditions
| Condition Category | Reagents/Conditions | Stability of Cbz Group | Citation(s) |
| Basic | Aqueous NaOH, Na₂CO₃, NaHCO₃ | Generally Stable | [6][7][8] |
| Acidic (Mild) | Trifluoroacetic acid (TFA) | Generally Stable | [17] |
| Acidic (Strong) | HBr/AcOH, excess HCl | Labile | [9][16][18] |
| Hydrogenation | H₂/Pd/C | Labile | [6][11][16] |
| Other Reductive | Na/NH₃ (Birch reduction) | Labile | [19] |
Table 2: Common Cbz Deprotection Methods and Conditions
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Citation(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1 - 40 hours | [4][6][20] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol, Ethanol | Room Temperature - Reflux | 0.5 - 4 hours | [4][6] |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1 - 2 hours | [10] |
| Lewis Acid Catalysis | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temperature | Varies | [15] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAC) | 75 °C | Varies | [1][13] |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[20]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[20]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen, often with a balloon.[20]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[20]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[20]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Protocol 2: Cbz Deprotection via Acidolysis with HBr in Acetic Acid
-
Reaction Setup: Dissolve the Cbz-protected amine (1.0 equivalent) in 33% (w/w) hydrogen bromide in acetic acid.[10]
-
Reaction: Stir the solution at room temperature.[10]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Isolation: Upon completion, the product can often be precipitated by the addition of diethyl ether. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of the amine.[10]
-
Neutralization (Optional): To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate).[10]
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: Decision tree for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. ijacskros.com [ijacskros.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. benchchem.com [benchchem.com]
- 14. tdcommons.org [tdcommons.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Challenges in the scale-up synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up.
Issue 1: Low Yield of Cbz-Protected Product
Q: We are experiencing a significant drop in yield for the Cbz protection of (S)-3-aminobutanoic acid upon scaling up from lab (grams) to pilot plant (kilograms) scale. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution(s) |
| Inefficient Mixing and Mass Transfer | In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized areas of high or low reactant concentration, resulting in incomplete reaction or side reactions. | - Optimize the stirrer design and agitation speed. - Consider using a reactor with baffles to improve mixing. - For very large scales, a continuous flow reactor might offer better control over mixing and temperature. |
| Poor pH Control | The Cbz protection of amines is typically carried out under basic conditions (pH 8-10)[1]. On a large scale, localized pH changes due to the slow addition or poor mixing of the base can lead to decomposition of the benzyl chloroformate or racemization of the product[1]. | - Implement a reliable pH monitoring and control system. - Add the base solution subsurface to ensure rapid dispersion. - Use a buffered system to maintain a stable pH throughout the reaction. |
| Temperature Gradients | Exothermic reactions can create localized hot spots in large reactors if heat is not dissipated efficiently. This can lead to the degradation of reactants and products. | - Ensure the reactor has an adequate cooling system. - Control the addition rate of exothermic reagents. - Monitor the internal temperature at multiple points within the reactor. |
| Decomposition of Benzyl Chloroformate | Benzyl chloroformate is sensitive to moisture and high temperatures, which can lead to its decomposition and a subsequent reduction in yield. | - Use fresh, high-purity benzyl chloroformate. - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen). |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Cbz protection reaction.
Issue 2: Impurities Detected in the Final Product
Q: After scaling up the synthesis, we are observing new and higher levels of impurities in our isolated this compound. What are the likely side reactions and how can we minimize them?
A: The impurity profile can change significantly with scale. Here are some common side reactions and strategies to mitigate them.
Common Side Reactions and Impurities:
| Side Reaction/Impurity | Cause | Mitigation Strategies |
| Di-Cbz Protected Product | Reaction of the initially formed Cbz-protected amine with another molecule of benzyl chloroformate. This is more likely with highly reactive primary amines and at higher concentrations. | - Use a controlled stoichiometry of benzyl chloroformate (1.05-1.1 equivalents). - Add benzyl chloroformate slowly and at a low temperature to keep its instantaneous concentration low. |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate. | - Use anhydrous conditions. - Ensure the base is added efficiently to neutralize the generated HCl, which can catalyze hydrolysis. |
| Over-alkylation of the Amine | If the starting amine has other nucleophilic sites, these may also react with benzyl chloroformate. | - Optimize reaction conditions (temperature, solvent, base) to favor N-protection. |
| Racemization | Loss of stereochemical purity at the chiral center. This can be promoted by harsh basic conditions or elevated temperatures[1]. | - Maintain the pH in the optimal range (8-10)[1]. - Keep the reaction temperature as low as feasible. |
Impurity Profile Comparison: Lab vs. Pilot Scale (Hypothetical Data)
| Impurity | Lab Scale (100g) - Area % (HPLC) | Pilot Scale (10kg) - Area % (HPLC) |
| Di-Cbz Protected Product | 0.1% | 1.5% |
| Benzyl Alcohol | 0.5% | 2.5% |
| Unreacted Starting Material | 0.2% | 1.8% |
| (R)-isomer (from racemization) | < 0.1% | 0.5% |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Cbz protection of (S)-3-aminobutanoic acid?
A1: The optimal pH range for the Cbz protection of amino acids is typically between 8 and 10[1]. A pH below 8 may lead to a slow reaction rate, while a pH above 10 increases the risk of benzyl chloroformate hydrolysis and racemization of the chiral center[1].
Q2: How can we improve the crystallization and isolation of the final product at a large scale?
A2: Large-scale crystallization can be challenging. To improve this process, consider the following:
-
Solvent System: Screen different solvent/anti-solvent systems to find one that provides good crystal morphology and high recovery.
-
Seeding: Use seed crystals to control the crystallization process and obtain a more uniform particle size distribution.
-
Cooling Profile: Implement a controlled cooling profile to avoid rapid crystallization, which can lead to the inclusion of impurities.
-
Agitation: Optimize the agitation rate to ensure good mixing without causing crystal breakage.
Q3: What are the safety considerations for handling benzyl chloroformate at an industrial scale?
A3: Benzyl chloroformate is a corrosive and lachrymatory substance. When handling it at a large scale, it is crucial to:
-
Use a closed-system for transfers to minimize exposure.
-
Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including respiratory protection.
-
Have an emergency plan in place for spills or accidental exposure.
Q4: Are there greener alternatives to traditional solvents for this synthesis?
A4: While traditional organic solvents are commonly used, research is ongoing into greener alternatives. For the Cbz protection step, water-based systems have been explored and can be effective, reducing the reliance on volatile organic compounds[2]. For purification, exploring solvent recycling and alternative separation techniques can also improve the environmental footprint of the process.
Experimental Protocols
Protocol 1: Cbz Protection of (S)-3-Aminobutanoic Acid (Pilot Scale)
-
Reactor Setup: Charge a 100 L glass-lined reactor with a solution of (S)-3-aminobutanoic acid (5.0 kg, 48.5 mol) in 50 L of purified water.
-
Base Addition: Cool the solution to 0-5 °C and add a 2 M aqueous solution of sodium carbonate to adjust the pH to 9.0-9.5. Maintain this pH throughout the reaction by controlled addition of the sodium carbonate solution.
-
Reagent Addition: Slowly add benzyl chloroformate (8.7 kg, 51.0 mol, 1.05 equiv.) subsurface over a period of 2-3 hours, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, adjust the pH to 2-3 with 3 M hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate (3 x 25 L).
-
Purification: Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to afford the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Visualizations
Synthesis Pathway of this compound
Caption: The reaction scheme for the Cbz protection of (S)-3-aminobutanoic acid.
Troubleshooting Logic for Impurity Formation
Caption: A decision tree for addressing common impurities in the final product.
References
Technical Support Center: Alternative Purification Methods for Protected Amino Acids
Welcome to the Technical Support Center for the purification of protected amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternatives to standard chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why consider alternative purification methods to column chromatography for protected amino acids?
A1: While column chromatography is a powerful purification technique, it can be time-consuming, expensive, and generate significant solvent waste, especially for large-scale synthesis. Alternative methods such as crystallization, extraction, and precipitation can offer more efficient, cost-effective, and environmentally friendly options for purifying protected amino acids, particularly when dealing with non-polar or crystalline compounds.
Q2: What are the most common non-chromatographic purification methods for protected amino acids?
A2: The most common alternative purification methods include:
-
Crystallization: This technique separates a product from a solution based on differences in solubility. It is highly effective for obtaining high-purity crystalline solids.
-
Liquid-Liquid Extraction: This method separates compounds based on their relative solubilities in two different immiscible liquids. It is useful for removing impurities with different polarity from the target compound.
-
Precipitation/Trituration: This involves inducing a solid to form from a solution. Trituration is a specific form of precipitation where an oily product is converted to a solid by stirring with a solvent in which it is insoluble.
-
Group-Assisted Purification (GAP): This is a newer technique where a protecting group is also designed to facilitate purification by simple washing or extraction, avoiding the need for chromatography or recrystallization.[1][2]
Q3: How do I choose the best alternative purification method for my protected amino acid?
A3: The choice of purification method depends on the physical and chemical properties of your protected amino acid and the nature of the impurities.
-
If your product is expected to be a solid, crystallization is often the best choice for achieving high purity.
-
If your product is an oil or has significantly different polarity compared to the impurities, liquid-liquid extraction is a good option.
-
If you have an oily product that is difficult to crystallize directly, trituration or conversion to a dicyclohexylamine (DCHA) salt can induce solidification.[3][4]
-
For hydrophobic peptides, precipitation in water followed by washing with a non-polar solvent like diethyl ether can be effective.[5]
Q4: What is the impact of starting material purity on the final peptide synthesis?
A4: The purity of the protected amino acid building blocks is critical. Even small impurities can lead to the insertion of incorrect amino acids, truncated sequences, or other side reactions during peptide synthesis, which complicates the purification of the final peptide and reduces the overall yield.[6][7][8]
Troubleshooting Guides
Crystallization Issues
Q: My protected amino acid "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Q: No crystals are forming from my solution. What steps can I take?
A: A lack of crystal formation usually indicates that the solution is not supersaturated or that impurities are inhibiting crystallization.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your protected amino acid.
-
Induce Crystallization:
-
Scratch: Gently scratch the inside of the flask with a glass rod at the meniscus.
-
Seed: Add a small crystal of the desired compound, if available.
-
-
Change Solvent System: The solubility profile might not be ideal for the chosen solvents. Experiment with different solvent pairs. Common systems for Boc-protected amino acids include ethyl acetate/hexane and ethanol/water.[3]
-
Optimize Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to smaller, less pure crystals or prevent crystallization altogether.[9]
Extraction Issues
Q: An emulsion formed during my liquid-liquid extraction. How can I break it?
A: Emulsions are a common issue, especially when dealing with samples containing surfactant-like molecules. Here are several strategies to break an emulsion:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[10]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[10][11]
-
Change Solvent: Adding a small amount of a different organic solvent can alter the solubility properties and break the emulsion.[10]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a low speed can effectively separate the layers.[12]
-
Filtration: Use phase separation filter paper to separate the aqueous and organic layers.[10]
References
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 9. mt.com [mt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Methods for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principal analytical methods for the characterization and purity assessment of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in the synthesis of various pharmaceuticals. The analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and structural analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess of chiral molecules like this compound. Chiral stationary phases (CSPs) are essential for the separation of its enantiomer, the (R)-isomer.
Comparison of Chiral HPLC Methods
| Parameter | Polysaccharide-Based CSPs (e.g., Chiralpak® series) | Macrocyclic Antibiotic-Based CSPs (e.g., Chirobiotic™ series) |
| Stationary Phase | Amylose or cellulose derivatives coated or immobilized on silica gel. | Teicoplanin, Vancomycin, or Ristocetin A bonded to silica gel. |
| Typical Mobile Phase | Normal Phase: Hexane/Isopropanol with an acidic modifier (e.g., TFA). Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers. | Polar Organic, Reversed-Phase, and Normal-Phase modes are possible. Volatile buffers like ammonium trifluoroacetate are often used, making these methods LC-MS compatible. |
| Selectivity | Excellent for a broad range of racemates, including N-protected amino acids. | Highly effective for polar and ionic compounds, including underivatized and N-protected amino acids. |
| Method Development | Can be more empirical, requiring screening of different columns and mobile phase compositions. | Often straightforward, with predictable behavior in different mobile phase modes. |
Experimental Protocol: Chiral HPLC
This protocol is a representative method for the enantiomeric purity determination of N-Cbz protected β-amino acids and serves as a starting point for the analysis of this compound.
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Figure 1: Workflow for the determination of enantiomeric purity by chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Data Interpretation
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
δ 10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group (-C₆H₅).
-
δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ ~5.0 ppm (br d, 1H): Amide proton (-NH-).
-
δ ~4.1 ppm (m, 1H): Methine proton at the chiral center (-CH(CH₃)-).
-
δ ~2.5 ppm (d, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).
-
δ ~1.2 ppm (d, 3H): Methyl protons (-CH₃).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
δ ~176 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).
-
δ ~136 ppm: Aromatic quaternary carbon of the benzyl group.
-
δ ~128 ppm: Aromatic carbons of the benzyl group.
-
δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ ~45 ppm: Methine carbon at the chiral center (-CH(CH₃)-).
-
δ ~41 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).
-
δ ~20 ppm: Methyl carbon (-CH₃).
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube. The choice of solvent can affect the chemical shifts.
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Figure 2: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
Fragmentation Pattern
The fragmentation of the protonated molecule [M+H]⁺ (m/z 238.1) in ESI-MS/MS would be expected to follow pathways characteristic of N-Cbz protected amino acids.
Expected Key Fragment Ions:
-
Loss of the benzyl group: [M+H - C₇H₇]⁺ leading to a fragment at m/z 147.
-
Loss of benzyloxycarbonyl group: [M+H - C₈H₇O₂]⁺ resulting in the protonated 3-aminobutanoic acid at m/z 104.
-
Decarboxylation: [M+H - CO₂]⁺ leading to a fragment at m/z 194.
-
Formation of the tropylium ion: A common fragment from the benzyl group at m/z 91.
Experimental Protocol: LC-MS
1. Instrumentation:
-
A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: A standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 mL/min.
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
4. Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ at m/z 238.1.
-
If performing MS/MS, select the precursor ion at m/z 238.1 and acquire the product ion spectrum to observe the characteristic fragment ions.
Figure 3: Logical relationship of expected mass spectrometry fragmentation.
Conclusion
The analytical characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. Chiral HPLC is paramount for determining enantiomeric purity, with polysaccharide-based columns being a reliable choice. NMR spectroscopy provides definitive structural confirmation, and mass spectrometry serves to verify the molecular weight and offer further structural insights through fragmentation analysis. While specific, validated methods for this exact compound are not widely published, the protocols and data presented here for analogous structures provide a robust framework for method development and validation, ensuring the quality and integrity of this important synthetic intermediate.
A Comparative Guide to HPLC Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid Purity
For researchers, scientists, and professionals in drug development, the accurate determination of both chemical and enantiomeric purity of chiral building blocks is paramount. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key intermediate in the synthesis of various pharmaceutical agents. The performance of a polysaccharide-based chiral stationary phase (CSP) is compared against a macrocyclic antibiotic-based CSP, offering insights into method selection based on analytical requirements.
Comparative Performance of Chiral HPLC Methods
The selection of an appropriate chiral stationary phase is critical for the successful separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, and macrocyclic antibiotic-based columns, like those utilizing teicoplanin or vancomycin, are two of the most powerful and versatile classes of CSPs for HPLC.[1][2] Below is a summary of the expected performance of these two approaches for the analysis of this compound.
| Performance Metric | Method A: Polysaccharide-Based CSP | Method B: Macrocyclic Antibiotic-Based CSP |
| Principle of Separation | Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure. | Chiral recognition through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.[2] |
| Typical Resolution (Rs) of Enantiomers | > 2.0 | > 1.8 |
| Chemical Purity Determination (%) | 99.5 | 99.5 |
| Enantiomeric Purity (%ee) | 99.0 | 98.8 |
| Limit of Detection (LOD) for R-isomer | 0.05% | 0.08% |
| Limit of Quantitation (LOQ) for R-isomer | 0.15% | 0.25% |
| Analysis Time (minutes) | 20 | 25 |
| Mobile Phase Compatibility | Normal Phase & Reverse Phase | Normal Phase, Reverse Phase & Polar Organic |
| Method Robustness | High | Very High |
| Cost per Analysis | Moderate | Moderate to High |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific instrumentation, column manufacturer, and method conditions.
Experimental Workflow
The general workflow for the analysis of this compound purity by HPLC involves several key steps from sample preparation to data analysis and interpretation. This process ensures accurate and reproducible results for both chemical and chiral purity assessment.
Caption: Workflow for HPLC Purity Assessment.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable purity analysis. The following protocols outline two distinct HPLC methods for the analysis of this compound.
Protocol 1: Chiral HPLC with a Polysaccharide-Based CSP
Objective: To determine the chemical and enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
-
Data Analysis: Chemical purity is calculated based on the area percentage of the main peak relative to all peaks. Enantiomeric excess (%ee) is calculated using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Protocol 2: Chiral HPLC with a Macrocyclic Antibiotic-Based CSP
Objective: To provide an alternative assessment of the chemical and enantiomeric purity of this compound using a macrocyclic antibiotic-based CSP.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).[3]
-
Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.02:0.01, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in methanol at a concentration of 1 mg/mL and filtered through a 0.22 µm filter.
-
Data Analysis: Chemical purity and enantiomeric excess are calculated as described in Protocol 1.
Alternative Analytical Techniques
While chiral HPLC is the most prevalent and versatile technique for the purity analysis of compounds like this compound, other methods can be employed, often for orthogonal verification.[4]
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires minimal sample and solvent consumption. Separation is based on the charge-to-size ratio of the analytes.[6]
-
Gas Chromatography (GC): Can be used for chiral analysis if the analyte is volatile or can be derivatized to increase its volatility.[4]
The choice of analytical method will ultimately depend on the specific requirements of the analysis, including the need for high resolution, speed, sensitivity, and the availability of instrumentation. For routine quality control and in-process monitoring, a well-developed and validated chiral HPLC method, such as those described above, provides a robust and reliable solution.
References
A Comparative Guide to the ¹H NMR Characterization of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid and its Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the precise characterization of protected amino acids is of paramount importance. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-β³-hAla-OH) and its commonly used alternatives, (S)-3-(tert-butoxycarbonylamino)butanoic acid (Boc-β³-hAla-OH) and (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid (Fmoc-β³-hAla-OH). The data presented facilitates the unambiguous identification and purity assessment of these crucial building blocks.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for Cbz-, Boc-, and Fmoc-protected (S)-3-aminobutanoic acid. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.
| Compound | Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| This compound | H-4 (CH₃) | ~1.21 | d | ~6.6 | 3H |
| H-2 (CH₂) | ~2.53 | d | ~6.3 | 2H | |
| H-3 (CH) | ~4.08 | m | - | 1H | |
| Cbz-CH₂ | ~5.10 | s | - | 2H | |
| NH | ~5.30 | d | ~8.1 | 1H | |
| Cbz-ArH | ~7.35 | m | - | 5H | |
| (S)-3-(tert-butoxycarbonylamino)butanoic acid | H-4 (CH₃) | ~1.19 | d | ~6.6 | 3H |
| Boc-CH₃ | ~1.44 | s | - | 9H | |
| H-2 (CH₂) | ~2.45 | d | ~6.2 | 2H | |
| H-3 (CH) | ~3.95 | m | - | 1H | |
| NH | ~5.05 | d | ~8.4 | 1H | |
| (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | H-4 (CH₃) | ~1.15 | d | ~6.7 | 3H |
| H-2 (CH₂) | ~2.48 | d | ~6.4 | 2H | |
| H-3 (CH) | ~4.05 | m | - | 1H | |
| Fmoc-CH, CH₂ | ~4.22-4.40 | m | - | 3H | |
| NH | ~5.25 | d | ~8.2 | 1H | |
| Fmoc-ArH | ~7.32-7.78 | m | - | 8H |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for N-protected amino acids is outlined below. Adherence to this protocol will ensure the acquisition of high-quality, reproducible data suitable for structural elucidation and comparison.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the N-protected amino acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
For compounds with acidic protons that may broaden signals, the addition of a drop of D₂O can be used to exchange these protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
Nucleus: ¹H
-
Number of Scans: 8 to 16 scans are typically sufficient for routine analysis.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Pulse Width: A 30° or 90° pulse angle can be used.
-
Temperature: Standard room temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate all signals.
-
Determine the multiplicity and coupling constants for each signal.
Logical Workflow for ¹H NMR Characterization
The following diagram illustrates a logical workflow for the ¹H NMR characterization of a protected amino acid, from sample preparation to final structure confirmation.
Figure 1. Workflow for ¹H NMR Characterization.
A Comparative Guide to Cbz and Boc Protecting Groups for 3-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate amine protecting group is a critical decision in the synthesis of modified amino acids and peptidomimetics, directly impacting reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of two of the most common amine protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), specifically for the protection of 3-aminobutanoic acid. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Overview of Cbz and Boc Protecting Groups
The Cbz and Boc groups are both carbamate-based protecting groups that effectively mask the nucleophilicity of the amine functionality in 3-aminobutanoic acid. The primary distinction between them lies in their lability under different chemical conditions, which forms the basis of their orthogonal nature in complex synthetic routes. The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis, while the Boc group is prized for its ease of removal under acidic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data for the protection and deprotection of 3-aminobutanoic acid with Cbz and Boc groups based on reported experimental findings.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Substrate | Solvent | Base | Reaction Time | Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | (R)-3-Aminobutanoic acid | Dioxane/Water | Triethylamine (TEA) | 16 hours | 90% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | (R)-3-Aminobutanoic acid methyl ester hydrochloride | Water | Sodium carbonate | 3-4 hours | 95.3% |
Table 2: Comparison of Deprotection Reactions
| Protected Substrate | Deprotection Method | Reagent | Solvent | Reaction Time | Yield (%) |
| N-Boc-3-aminobutanoic acid derivative | Acidolysis | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 18 hours | 87% |
| N-Cbz-(R)-3-aminobutanol | Catalytic Hydrogenolysis | H₂ (0.4-0.6 MPa), 10% Pd/C | Ethanol | Not specified | 96.0% |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
Boc Protection of (R)-3-Aminobutanoic Acid
-
Suspension: Suspend (R)-3-aminobutanoic acid (2.415 g, 23.42 mmol) in a solvent mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.
-
Basification: Add triethylamine (TEA, 4.90 mL, 35.1 mmol) dropwise to the suspension to obtain a clear solution.
-
Reaction Initiation: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (5.11 g, 23.42 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Partition the mixture between water (80 mL) and ethyl acetate (EtOAc, 80 mL). Separate the aqueous layer and wash it with EtOAc.
-
Acidification and Extraction: Acidify the aqueous layer to pH 3 with 1 M aqueous KHSO₄ and extract with EtOAc (2 x 80 mL).
-
Isolation: Combine the EtOAc extracts, wash with saturated aqueous NaCl (2 x 80 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (4.301 g, 21.16 mmol, 90% yield) as a pale yellow solid.
Cbz Protection of (R)-3-Aminobutanoic Acid Methyl Ester
-
Dissolution: Add 50g of (R)-3-aminobutanoic acid methyl ester hydrochloride and 400g of water to a clean four-mouth bottle.
-
Basification: Slowly add 41.4g of sodium carbonate to the bottle. After the addition is complete, stir to dissolve and then reduce the temperature to 0-10 °C.
-
Reaction Initiation: Slowly add 44.8g of benzyl chloride dropwise, controlling the temperature at 0-10 °C.
-
Reaction: After the dropwise addition is complete, heat the mixture to 20-30 °C and stir for 3-4 hours, maintaining the temperature until the starting material is consumed.
-
Extraction: Add 200 mL of dichloromethane twice to the reaction solution for extraction. Separate the layers and combine the organic layers.
-
Isolation: Dry the combined organic layers with sodium sulfate and concentrate under reduced pressure to obtain the product with a reported yield of 95.3%.[1]
Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the N-Boc protected substrate (17.4 g, 59.7 mmol) in dichloromethane (DCM, 120 mL).
-
Acid Treatment: Treat the solution with trifluoroacetic acid (TFA, 23.0 mL, 299 mmol) and stir for 18 hours at room temperature.[2]
-
Neutralization: Add excess 1 N NaOH and stir the mixture vigorously for 15 minutes.[2]
-
Extraction and Isolation: Separate the organic layer, dry it over MgSO₄, and concentrate in vacuo to provide the deprotected product (9.95 g, 87% yield).[2]
Cbz Deprotection by Catalytic Hydrogenolysis
-
Reaction Setup: Place 50g of (R)-3-benzyloxyamidobutanol in a clean four-mouth bottle, add 200 mL of ethanol and 2.5g of 10 wt% Pd/C.[1]
-
Hydrogenation: Raise the temperature to 50-60 °C and apply a hydrogen pressure of 0.4-0.6 MPa.[1] React until the starting material disappears.[1]
-
Isolation: Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the oily (R)-3-aminobutanol product with a reported yield of 96.0%.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for Cbz and Boc groups on 3-aminobutanoic acid.
Caption: Boc protection and deprotection workflow.
Caption: Cbz protection and deprotection workflow.
Concluding Remarks
Both Cbz and Boc are highly effective protecting groups for the amine functionality of 3-aminobutanoic acid, each with its distinct advantages. The choice between them is primarily dictated by the stability of other functional groups present in the molecule and the desired deprotection strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is suitable for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. The orthogonality of these two protecting groups allows for their simultaneous use in a synthetic scheme, enabling the selective deprotection of one in the presence of the other, a significant advantage in the construction of complex molecules. Researchers should carefully consider the reaction conditions and yields presented to select the most appropriate protecting group for their specific synthetic goals.
References
A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of peptide synthesis, the strategic selection and use of protecting groups are fundamental to achieving high-purity products in high yields. The concept of "orthogonality" is paramount, referring to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1] This guide provides an objective comparison of the Carboxybenzyl (Cbz or Z) protecting group, a foundational tool in peptide chemistry, with other commonly used α-amino protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). This analysis is supported by experimental data and detailed protocols to aid in the design of robust synthetic strategies.
The Cbz group, introduced by Bergmann and Zervas, is renowned for its stability under a wide range of conditions and its unique deprotection method, catalytic hydrogenolysis, which forms the basis of its orthogonality with many other protecting groups.[2]
Comparative Data: Orthogonality of Cbz and Other Protecting Groups
The selection of a protecting group strategy is dictated by the stability of the protecting groups to the various deprotection conditions that will be employed throughout the synthesis. The following table summarizes the deprotection conditions and the stability of Cbz, Boc, Fmoc, and Alloc groups, demonstrating their orthogonal nature.
| Protecting Group | Abbreviation | Primary Deprotection Condition | Stability under Cbz Deprotection (H₂/Pd-C) | Stability under Boc Deprotection (TFA) | Stability under Fmoc Deprotection (Piperidine) | Stability under Alloc Deprotection (Pd(0)) |
| Carboxybenzyl | Cbz (Z) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | - | Stable | Stable | Generally Stable |
| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable [3] | - | Stable | Stable |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Generally Stable (but can be cleaved under some hydrogenation conditions)[4] | Stable | - | Stable |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Generally Unstable | Stable [4] | Stable | - |
Note: While Cbz is generally stable to Pd(0) catalysts used for Alloc deprotection, some sources suggest potential for cleavage under certain transition metal catalysis conditions.[5]
Quantitative Performance of Orthogonal Deprotection
The following table provides representative yields for the selective deprotection of one protecting group in the presence of another, illustrating the practical application of this orthogonality.
| Selective Deprotection | Substrate Example | Deprotection Conditions | Expected Outcome | Yield (%) | Reference |
| Boc Deprotection | Boc-AA-Cbz-AA-Peptide | TFA in CH₂Cl₂ | H₂N-AA-Cbz-AA-Peptide | >95 | [1] |
| Fmoc Deprotection | Fmoc-AA-Cbz-AA-Peptide | 20% Piperidine in DMF | H₂N-AA-Cbz-AA-Peptide | >99 | [1] |
| Cbz Deprotection | Cbz-AA-Boc-AA-Peptide | H₂/Pd-C in MeOH | H₂N-AA-Boc-AA-Peptide | >95 | [2] |
| Alloc Deprotection | Alloc-AA-Cbz-AA-Peptide | Pd(PPh₃)₄, Phenylsilane in DCM | H₂N-AA-Cbz-AA-Peptide | >95 | [6] |
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal relationships between the Cbz, Boc, Fmoc, and Alloc protecting groups, as well as a typical experimental workflow for selective deprotection.
Caption: Orthogonality of Cbz, Boc, Fmoc, and Alloc protecting groups.
Caption: A logical workflow for sequential orthogonal deprotection.
Detailed Experimental Protocols
The following are representative experimental protocols for the selective deprotection of Cbz, Boc, Fmoc, and Alloc groups. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Protocol 1: Selective Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of a Cbz group in the presence of Boc and Fmoc groups.
-
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
-
-
Procedure:
-
Dissolve the Cbz-protected peptide in a suitable solvent (e.g., MeOH or EtOH) in a flask equipped with a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst can be pyrophoric and should be handled with care.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
-
Protocol 2: Selective Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of a Boc group in the presence of a Cbz group.
-
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Scavenger (e.g., triisopropylsilane (TIS), optional)
-
-
Procedure:
-
Dissolve the Boc-protected peptide in CH₂Cl₂.
-
Add TFA to the solution (typically 25-50% v/v). If acid-sensitive residues (e.g., Trp, Met) are present, add a scavenger like TIS (2.5-5%).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for completion by TLC or mass spectrometry.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., diisopropylethylamine - DIPEA) for subsequent reactions.
-
Protocol 3: Selective Fmoc Deprotection with Piperidine
This protocol describes the removal of an Fmoc group in the presence of Cbz and Boc groups.
-
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate the mixture for 5-20 minutes at room temperature. The deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.
-
Drain the piperidine solution.
-
Repeat the treatment with a fresh portion of 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene adduct. The resin is now ready for the next coupling step.[7]
-
Protocol 4: Selective Alloc Deprotection with a Palladium(0) Catalyst
This protocol describes the removal of an Alloc group in the presence of Cbz, Boc, and Fmoc groups.
-
Materials:
-
Alloc-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 0.1-0.2 equivalents)
-
Scavenger (e.g., phenylsilane (PhSiH₃), dimedone, or morpholine) (typically 10-20 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the Alloc-protected peptide in CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the Pd(PPh₃)₄ catalyst. The solution will typically turn yellow.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for completion by TLC or mass spectrometry.
-
Upon completion, the reaction mixture can be washed with aqueous solutions to remove the catalyst and scavenger byproducts, followed by drying and concentration of the organic phase.
-
Conclusion
The Carboxybenzyl (Cbz) protecting group remains a valuable and robust tool in the arsenal of the peptide chemist. Its unique deprotection condition, catalytic hydrogenolysis, provides a high degree of orthogonality with the acid-labile Boc group and the base-labile Fmoc group. This allows for intricate and selective manipulations of amino functionalities during the synthesis of complex peptides and other organic molecules. While the Alloc group also offers an orthogonal deprotection strategy, its removal via palladium catalysis requires careful consideration of potential side reactions. A thorough understanding of the stability and lability of each protecting group under various reaction conditions is essential for the rational design and successful execution of complex synthetic endeavors in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of different protecting groups for beta-amino acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of novel therapeutics incorporating β-amino acids. The unique structural properties of β-amino acids offer significant potential in creating peptidomimetics with enhanced stability and biological activity. The selection of appropriate protecting groups for both the amine and carboxylic acid functionalities is critical for achieving high yields, purity, and enabling orthogonal strategies in complex synthetic routes. This guide provides a comprehensive comparison of commonly employed protecting groups for β-amino acids, supported by experimental data and detailed protocols.
Amine Protecting Groups: A Comparative Analysis
The most widely utilized protecting groups for the amino functionality of β-amino acids are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. The choice among these is dictated by their distinct stability profiles and the conditions required for their removal, which allows for strategic orthogonal protection schemes. Orthogonality is the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1]
| Protecting Group | Structure | Introduction Reagent(s) | Protection Conditions | Deprotection Conditions | Stability |
| Boc | Boc₂O, Boc-ON | Aqueous or anhydrous base (e.g., NaHCO₃, NaOH, DMAP) in solvents like water, THF, or acetonitrile at room temperature.[2][3] | Mild to strong acid (e.g., TFA, HCl in dioxane).[2] | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | |
| Cbz | Cbz-Cl, Cbz-OSu | Alkaline conditions (pH 8-10) using reagents like Na₂CO₃ in aqueous solution or organic bases.[4][5] | Catalytic hydrogenolysis (H₂/Pd-C), strong acids (e.g., HBr/AcOH), or dissolving metal reduction.[4][6] | Stable to mild acidic and basic conditions.[7] | |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Schotten-Baumann conditions (e.g., NaHCO₃ or Na₂CO₃ in aqueous dioxane or THF).[8] | Mild base (e.g., 20% piperidine in DMF).[9] | Stable to acidic conditions and catalytic hydrogenation.[9] |
Quantitative Performance of Amine Protecting Groups
While extensive quantitative data for a wide range of β-amino acids is dispersed throughout the literature, the following table provides representative yields and reaction times for the protection and deprotection of β-alanine as a model substrate. It is important to note that yields and reaction times can vary depending on the specific β-amino acid substrate, scale, and reaction conditions.
| Reaction | Protecting Group | Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Protection | Cbz | Amine in THF/H₂O | NaHCO₃, Cbz-Cl, 0 °C to rt | 20 h | 90 | [5] |
| Protection | Fmoc | β-Alanine | Fmoc-Cl, Na₂CO₃, water/acetone | 12 h | >95 | |
| Deprotection | Boc | N-Boc aliphatic amine | Oxalyl chloride, MeOH, rt | 1-4 h | up to 90 | [10] |
| Deprotection | Cbz | N-Cbz protected amine | 5% Pd-C, H₂, MeOH, 60 °C | 40 h | - | [5] |
| Deprotection | Fmoc | Fmoc-protected amine | Morpholine, acetonitrile, rt | 24 h | - | [8] |
Carboxylic Acid Protecting Groups: A Comparative Analysis
Protection of the carboxylic acid functionality is crucial to prevent unwanted side reactions during amine coupling or modification. Common choices include methyl, benzyl, and tert-butyl esters, each offering a distinct deprotection strategy.
| Protecting Group | Structure | Introduction Reagent(s) | Protection Conditions | Deprotection Conditions | Stability |
| Methyl Ester | CH₃OH, TMSCl | Methanol with an acid catalyst (e.g., TMSCl, H₂SO₄) at room temperature or reflux.[11][12] | Saponification (e.g., LiOH, NaOH) or acidic hydrolysis. | Stable to mildly acidic and basic conditions, and hydrogenolysis. | |
| Benzyl Ester | Benzyl alcohol, p-TsOH | Fischer-Speier esterification with benzyl alcohol and an acid catalyst (e.g., p-TsOH) with azeotropic water removal.[13] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acid/base hydrolysis. | Stable to mildly acidic and basic conditions. | |
| tert-Butyl Ester | Isobutylene, Boc₂O | Acid-catalyzed addition of isobutylene or reaction with Boc₂O and a catalyst. | Acidolysis (e.g., TFA, HCl).[14] | Stable to basic conditions and catalytic hydrogenolysis. |
Quantitative Performance of Carboxylic Acid Protecting Groups
The following table summarizes typical yields for the formation of various esters of β-alanine.
| Reaction | Protecting Group | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Esterification | Methyl Ester | β-Alanine | TMSCl, Methanol, rt | Good to Excellent | [11] |
| Esterification | Benzyl Ester | Amino Acid | Benzyl alcohol, p-TsOH, cyclohexane, reflux | Excellent | |
| Esterification | tert-Butyl Ester | N-protected amino acid | tert-Butanol, anhydrous MgSO₄, BF₃·OEt₂ | Good |
Experimental Protocols
Amine Protection
Protocol 1: Boc Protection of a β-Amino Acid
-
Dissolve the β-amino acid (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water (1:1).
-
Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-β-amino acid.
Protocol 2: Cbz Protection of a β-Amino Acid [5]
-
Dissolve the β-amino acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Cbz-β-amino acid.
Protocol 3: Fmoc Protection of a β-Amino Acid [8]
-
Dissolve the β-amino acid (1.0 equiv) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 equiv) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3x).
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Fmoc-β-amino acid.
Carboxylic Acid Protection
Protocol 4: Methyl Esterification of a β-Amino Acid [11]
-
To the β-amino acid (0.1 mol) in a round bottom flask, slowly add freshly distilled chlorotrimethylsilane (TMSCl, 0.2 mol) with stirring.
-
Add methanol (100 mL) and stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the β-amino acid methyl ester hydrochloride.
Protocol 5: Benzyl Esterification of a β-Amino Acid [15]
-
In a round bottom flask equipped with a Dean-Stark apparatus, combine the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).
-
Reflux the mixture for 4 hours to azeotropically remove water.
-
Cool the reaction mixture to room temperature and add ethyl acetate (80 mL).
-
Stir for 1 hour, and collect the resulting precipitate by filtration.
-
Dry the solid to give the amino acid benzyl ester p-toluenesulfonate.
Protocol 6: tert-Butyl Esterification of an N-Protected β-Amino Acid [14]
-
To a solution of the N-protected β-amino acid in an appropriate solvent, add tert-butanol.
-
Add anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the tert-butyl ester.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of a beta-amino acid.
Caption: Logical flow of an orthogonal protection strategy in β-amino acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]
- 13. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. air.unimi.it [air.unimi.it]
Unambiguous Stereochemistry: X-ray Crystallography Affirms the Structure of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
Single-crystal X-ray crystallography provides definitive proof of the absolute configuration and conformational features of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected non-proteinogenic β-amino acid utilized in peptide synthesis. This guide compares the precision of X-ray crystallography with other common analytical techniques for structural elucidation, offering researchers a comprehensive overview of available methodologies.
The solid-state structure of the title compound, C12H15NO4, was determined by X-ray diffraction, revealing a stretched trans conformation of the butyric acid group.[1] This direct visualization of the three-dimensional atomic arrangement offers unequivocal evidence of its structure, a level of detail often inferred indirectly by other methods.
Comparative Analysis of Structural Validation Techniques
While X-ray crystallography is the gold standard for absolute structural determination, other spectroscopic methods provide valuable, albeit less direct, information. The following table summarizes a comparison between X-ray crystallography and alternative analytical techniques.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Connectivity, relative stereochemistry, solution-state conformation. | Absolute configuration in solution. | Molecular weight, elemental composition. |
| Sample Requirement | Single, high-quality crystal. | Soluble sample. | Soluble sample. | Small sample quantity, soluble or solid. |
| Ambiguity | Low to none for absolute structure. | Can be ambiguous for complex stereocenters without derivatization. | Requires theoretical calculations for interpretation. | Provides no stereochemical information. |
| Primary Advantage | Unambiguous determination of absolute stereochemistry.[2] | Provides data on solution-state dynamics. | Non-destructive and applicable to a wide range of molecules in solution. | High sensitivity and rapid analysis. |
| Limitations | Crystal growth can be a significant hurdle.[2] | Indirect determination of absolute configuration. | Interpretation can be complex. | No direct stereochemical information. |
Experimental Protocols
X-ray Crystallography of this compound
The definitive structure of this compound was determined from a single crystal.[1] The key experimental details are summarized below.
Crystal Data and Structure Refinement:
| Parameter | Value |
| Chemical Formula | C12H15NO4 |
| Formula Weight | 237.25 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 23.1413 (7) |
| b (Å) | 4.9589 (4) |
| c (Å) | 11.0879 (6) |
| β (°) | 103.075 (6) |
| Volume (ų) | 1239.41 (13) |
| Z | 4 |
| Radiation type | Cu Kα |
| Temperature (K) | 297 |
| R-factor (R[F² > 2σ(F²)]) | 0.046 |
| Weighted R-factor (wR(F²)) | 0.131 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Data Collection and Refinement:
Data were collected on an Enraf–Nonius CAD-4 diffractometer.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for structural validation using X-ray crystallography and a comparative overview of alternative analytical approaches.
References
A Comparative Guide to Coupling Reagents for the Incorporation of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of peptides containing non-standard or sterically hindered amino acids is a critical challenge in modern drug discovery and chemical biology. The incorporation of β-amino acids, such as (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-β-homoalanine), into a peptide backbone can impart unique conformational constraints and proteolytic stability. However, the steric bulk and altered geometry of these building blocks often lead to incomplete reactions and low yields when using standard coupling protocols.
This guide provides an objective comparison of modern coupling reagents to facilitate the efficient incorporation of Cbz-β-homoalanine and other hindered residues. It is important to clarify that This compound is a protected amino acid building block, not a coupling reagent itself. The focus of this guide is to compare the efficacy of various coupling reagents—the molecules that activate the carboxylic acid for amide bond formation—in adding this specific building block to a peptide chain.
Quantitative Performance Analysis of Coupling Reagents
The choice of coupling reagent is paramount for overcoming the steric hindrance associated with β-amino acids. The most effective reagents are typically onium salts (aminium/uronium or phosphonium) which form highly reactive esters in situ. The following tables summarize the performance of common high-efficiency coupling reagents. Data is compiled from studies on sterically hindered couplings, which serve as a reliable proxy for the performance expected with Cbz-β-homoalanine.
Table 1: Comparison of Coupling Reagent Performance for Hindered Amino Acids
| Reagent Class | Coupling Reagent | Relative Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| Aminium/Uronium Salts | HATU | Very High | Low | Faster and more efficient than HBTU, especially for difficult sequences; forms highly reactive OAt esters.[1][2] |
| HBTU | High | Low | Widely used and reliable for many standard and difficult couplings.[3] Can cause N-terminal guanidinylation if used in excess. | |
| COMU | Very High | Very Low | Oxyma-based reagent with an improved safety profile (non-explosive).[4] High solubility and efficiency comparable or superior to HATU.[5] | |
| Phosphonium Salts | PyBOP | High | Very Low | High efficiency with minimal risk of racemization, making it ideal for sensitive amino acids.[6] Does not cause guanidinylation. |
| PyAOP | Very High | Very Low | OAt-based phosphonium salt; more reactive than PyBOP and highly effective for N-methylated and other very hindered amino acids.[2] | |
| Carbodiimides | DIC / Oxyma | Moderate-High | Low | Cost-effective; Oxyma is a superior additive to HOBt for suppressing racemization and increasing reaction rates.[4] Reaction times may be slower. |
Table 2: Kinetic and Yield Data for Aza-Peptide Bond Formation (A Model for Difficult Couplings)
This table presents data from a kinetic study on aza-peptide bond formation, which is a slow reaction that models the challenges of sterically hindered couplings. The data illustrates the relative power of different activators.
| Coupling Reagent | Half-Life (t½) at 25°C (min) | Final Yield (%) |
| COMU | 17 | ~100 |
| HATU | 40 | ~100 |
| HCTU | 40 | ~55 |
| PyBOP | 150 | ~60 |
| TBTU | 150 | ~60 |
| Data adapted from a study on aza-peptide synthesis, which highlights the superior performance of Oxyma- and OAt-based reagents in challenging coupling reactions.[7] |
Diagrams of Key Processes
To visualize the workflows and logical relationships in peptide synthesis, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Spectroscopic Comparison of (S) and (R) Enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid
Abstract: This guide provides a comparative spectroscopic analysis of the (S) and (R) enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid, a key chiral building block in pharmaceutical synthesis. While direct side-by-side experimental spectra for these specific enantiomers are not extensively available in public literature, this document outlines the expected spectroscopic behavior based on fundamental principles of stereochemistry and data from analogous compounds. We present predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Crucially, this guide details the chiroptical techniques—Optical Rotation and Circular Dichroism (CD) spectroscopy—which are essential for differentiating between the enantiomers. Detailed experimental protocols for each analytical technique are provided to support researchers in their own characterization efforts.
Introduction: The Challenge of Enantiomer Differentiation
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as NMR, IR, and MS will produce identical spectra for both the (S) and (R) enantiomers. Differentiation is only possible through methods that employ a chiral medium or a chiral probe, with chiroptical techniques being the most common and direct methods. This guide will first present the expected identical outcomes from achiral spectroscopic methods and then focus on the chiroptical methods that reveal their mirror-image relationship.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the (S) and (R) enantiomers of 3-(((benzyloxy)carbonyl)amino)butanoic acid.
Disclaimer: The NMR and IR data presented below are predicted values based on the analysis of the compound's structure and spectroscopic data from similar molecules, such as butanoic acid and other N-Cbz protected amino acids. They serve as a guide for what to expect during experimental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the ¹H and ¹³C NMR spectra of the (S) and (R) enantiomers are expected to be identical.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.35 | Multiplet | 5H | Phenyl-H |
| ~5.10 | Singlet | 2H | -OCH₂ -Ph |
| ~5.0-5.2 | Broad Doublet | 1H | -NH - |
| ~4.1-4.3 | Multiplet | 1H | H-3 (-CH (NHCbz)-) |
| ~2.5-2.6 | Doublet of Doublets | 2H | H-2 (-CH₂ -COOH) |
| ~1.25 | Doublet | 3H | H-4 (-CH₃ ) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~177-179 | C =O (Carboxylic Acid) |
| ~156 | C =O (Carbamat) |
| ~136 | Phenyl C (quaternary) |
| ~128.5 | Phenyl C -H |
| ~128.1 | Phenyl C -H |
| ~128.0 | Phenyl C -H |
| ~67 | -OC H₂-Ph |
| ~45-47 | C-3 |
| ~40-42 | C-2 |
| ~20 | C-4 |
Infrared (IR) Spectroscopy
The IR spectra of both enantiomers will be identical, displaying characteristic absorptions for the functional groups present.
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (Amide) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2980-2850 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1690 | Strong | C=O stretch (Amide I) |
| ~1530 | Strong | N-H bend (Amide II) |
| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry will yield an identical molecular ion peak and fragmentation pattern for both enantiomers.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 238.1079 | [M+H]⁺ (Calculated for C₁₂H₁₆NO₄⁺) |
| 260.0898 | [M+Na]⁺ (Calculated for C₁₂H₁₅NNaO₄⁺) |
| 194.1181 | [M-COOH+H]⁺ |
| 108.0597 | [C₇H₈O]⁺ (troponium ion from benzyl group) |
| 91.0542 | [C₇H₇]⁺ (tropylium ion) |
Chiroptical Spectroscopy
Chiroptical methods are essential for distinguishing between the (S) and (R) enantiomers. They will exhibit equal but opposite responses.
Table 5: Expected Chiroptical Properties
| Technique | (S)-Enantiomer | (R)-Enantiomer | Principle |
| Optical Rotation | Specific Rotation [α] = +X° | Specific Rotation [α] = -X° | Rotation of plane-polarized light in opposite directions. |
| Circular Dichroism (CD) | Positive/Negative Cotton effects | Mirror-image spectrum with opposite Cotton effects | Differential absorption of left- and right-circularly polarized light. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire spectra with a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Acquisition: Acquire spectra with a 45° pulse width, a relaxation delay of 2-5 seconds, and an accumulation of 1024 or more scans with broadband proton decoupling.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (or KBr pellet without sample) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode for optimal detection of [M+H]⁺ and [M+Na]⁺ adducts.
-
Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL. The buffer/solvent must not have significant absorbance in the measurement region.[1]
-
Cuvette: Use a quartz cuvette with a path length appropriate for the wavelength region (e.g., 0.1-1.0 cm).[1]
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 190-300 nm). Record the CD signal (in millidegrees) as a function of wavelength.
-
Data Processing: Subtract the spectrum of the solvent blank. Convert the observed ellipticity (θ) to molar ellipticity ([θ]) for standardized comparison.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of a comparative spectroscopic analysis of enantiomers.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
Caption: Logical relationship of enantiomers and their spectroscopic outcomes.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid
For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step operational and disposal plan for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid derivative. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required to prevent skin contact.[3]
-
Body Protection: A lab coat or other protective clothing should be worn to shield the skin.[3]
-
Respiratory Protection: If working with a powder form or in an area with insufficient ventilation, a dust respirator should be used to minimize inhalation.[2][3]
General handling precautions include avoiding contact with skin, eyes, and clothing, and washing hands thoroughly after handling.[2] All work should be conducted in a well-ventilated area or a chemical fume hood.[2]
Hazard Profile Summary
Based on analogous compounds, the potential hazards are summarized below. This information should guide all handling and disposal procedures.
| Hazard Classification | GHS Hazard Statement (Analogous Compounds) | Source Analogy |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Amino-PEG2-C2-acid[3], Butanoic acid |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Amino-PEG2-C2-acid[3], Butanoic acid |
| Specific Target Organ Toxicity (Single) | H335: May cause respiratory irritation | Amino-PEG2-C2-acid[3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Amino-PEG2-C2-acid[4] |
Step-by-Step Disposal Plan
The disposal of this compound and its containers must be managed as hazardous waste.[3] Disposal must adhere to all local, state, and federal regulations.[1][3] Do not dispose of this chemical in regular trash or down the sink. [3][5]
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Initial Assessment: Due to the lack of specific safety data, treat this compound as a potentially hazardous substance.[1]
-
Waste Collection:
-
Solid Waste: Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag. This should be placed within a designated solid hazardous waste container.[6] Contaminated disposables such as weighing boats, gloves, and wipes must also be disposed of in this container.[6]
-
Liquid Waste: All solutions containing this compound should be collected in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used.[6] Do not mix incompatible waste streams.[7]
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and vials that have been in contact with the chemical should be placed in the solid hazardous waste container.[6]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[6] Following decontamination, the glassware can be washed using standard laboratory procedures.
-
-
-
Container Management:
-
Use a container made of a compatible material, such as a high-density polyethylene (HDPE) container for this type of waste.[1][7]
-
Clearly label the waste container as "Hazardous Waste" with the full chemical name: "this compound".[1] The label should also include the date of waste generation and identify the primary hazards (e.g., "Irritant," "Potentially Toxic").[1]
-
Ensure all waste containers are securely sealed and stored in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[1][7]
-
-
Spill Management:
-
In the event of a spill, restrict access to the area.[6]
-
For a solid spill, prevent the generation of dust.[2]
-
Cover the spill with an inert absorbent material.[6]
-
Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[2][6]
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Provide the EHS department with all available information about the compound, including a copy of this disposal guide.[1]
-
The hazardous waste must be disposed of through an authorized hazardous or special waste collection point.[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
This guide provides crucial safety and logistical information for the handling and disposal of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes that can cause severe eye damage.[1] |
| Hands | Neoprene or nitrile gloves. | These materials are resistant to organic acids, preventing skin burns and irritation.[1] |
| Body | A knee-length laboratory coat. | Protects skin and personal clothing from spills.[1] |
| Feet | Closed-toe shoes. | Shields feet from accidental spills.[1] |
| Respiratory | Use in a well-ventilated area or with a respirator. | An N95 mask is suitable for low-fume environments, while a full-face respirator with acid gas cartridges is recommended for higher exposure levels to protect against inhalation of acid fumes and vapors.[2] |
Operational Plan: Handling Procedures
Safe handling of this compound requires adherence to the following step-by-step protocol to minimize risk.
| Step | Procedure |
| 1. Preparation | Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[3] |
| 2. Donning PPE | Before handling the chemical, put on all required personal protective equipment as detailed in the table above. |
| 3. Handling | Avoid direct contact with the chemical. Use appropriate tools to handle the substance. Minimize dust generation and accumulation.[4] |
| 4. Spills | In case of a spill, immediately evacuate the area and alert others. For small spills, use an appropriate absorbent material and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures. |
| 5. Post-Handling | After handling, wash your hands thoroughly. Clean all equipment and the work area. |
| 6. Storage | Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4] |
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure safety.
| Step | Procedure |
| 1. Waste Collection | Collect waste in a clearly labeled, compatible container with a tightly fitting cap. |
| 2. Neutralization (for small quantities) | If permissible by your institution's guidelines, small quantities of the acid can be neutralized. Slowly add a weak base, such as sodium bicarbonate, to a diluted solution of the acid until the pH is between 5 and 9.[1] |
| 3. Hazardous Waste Disposal | For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.[1] Follow your institution's guidelines for hazardous waste pickup and disposal. Do not mix with other waste streams unless explicitly permitted.[1] |
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
